Mechanism of action of 2-(Hydrazinylmethyl)phenol;hydrochloride in biological assays
Whitepaper: Mechanism of Action and Biological Assay Validation for 2-(Hydrazinylmethyl)phenol Hydrochloride Executive Summary As drug development increasingly targets amine oxidases for neurological disorders, oncology,...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: Mechanism of Action and Biological Assay Validation for 2-(Hydrazinylmethyl)phenol Hydrochloride
Executive Summary
As drug development increasingly targets amine oxidases for neurological disorders, oncology, and fibrotic diseases, hydrazine-based scaffolds remain foundational as mechanism-based inhibitors. 2-(Hydrazinylmethyl)phenol hydrochloride (and related benzylhydrazine derivatives) represents a highly reactive, targeted pharmacophore. This technical guide elucidates the molecular causality behind its enzyme inhibition, detailing its divergent mechanisms against flavin-dependent monoamine oxidases (MAOs) and topa quinone-dependent copper amine oxidases (CuAOs). Furthermore, we establish self-validating, field-proven experimental protocols designed to accurately capture the time-dependent kinetics of this compound.
Molecular Architecture & Target Landscape
The structure of 2-(Hydrazinylmethyl)phenol hydrochloride combines two critical functional moieties:
The Hydrazine Group (-NH-NH₂): A potent nucleophile enhanced by the α-effect, acting as a reactive "warhead" that covalently traps enzyme cofactors[1].
The Phenol Ring: Provides essential spatial orientation and hydrogen-bonding capabilities within the hydrophobic cavities of target enzymes, significantly influencing isoform selectivity (e.g., MAO-B over MAO-A)[2].
This compound primarily targets two distinct enzyme classes:
Monoamine Oxidases (MAO-A and MAO-B): Mitochondrial FAD-dependent enzymes responsible for neurotransmitter degradation.
Copper Amine Oxidases (CuAOs): Including serum amine oxidases and lysyl oxidase (LOX), which utilize a 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor[3].
Mechanism of Action: The Causality of Covalent Inhibition
The true value of 2-(Hydrazinylmethyl)phenol lies in its behavior as a mechanism-based (suicide) inhibitor . It does not simply block the active site; it hijacks the enzyme's own catalytic machinery to form a terminal covalent adduct.
FAD-Dependent MAO Inhibition
When 2-(hydrazinylmethyl)phenol enters the MAO active site, it initially forms a reversible Michaelis complex. The enzyme attempts to oxidize the hydrazine moiety as a pseudo-substrate. Through a polar nucleophilic mechanism, the enzyme catalyzes the oxidation of the hydrazine to a highly reactive diazene intermediate , consuming molecular oxygen (O₂) in the process[1]. This diazene immediately undergoes a nucleophilic attack on the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, forming an irreversible covalent adduct that permanently abolishes catalytic activity[1].
TPQ-Dependent CuAO Inhibition
In contrast to the oxidative mechanism in MAOs, the inhibition of CuAOs relies on direct condensation. The hydrazine group reacts stoichiometrically with the C5 position of the TPQ cofactor[3]. This forms a stable TPQ-hydrazone adduct , which is structurally analogous to the natural substrate Schiff-base intermediate but cannot be hydrolyzed to release the product[]. This traps the enzyme in a pseudo-irreversible state[5].
Diagram 1: Divergent mechanism-based inhibition pathways of hydrazine derivatives in MAOs vs CuAOs.
Self-Validating Experimental Protocols
To accurately quantify the potency of 2-(hydrazinylmethyl)phenol, researchers must account for its time-dependent nature. Standard end-point assays will fail to capture the true
Kinact
(rate of inactivation). The following continuous fluorometric assay is the gold standard[6].
Protocol A: Continuous Fluorometric Amplex Red Assay for MAO Kinetics
Scientific Rationale: Amplex Red acts as an electron donor for Horseradish Peroxidase (HRP). As uninhibited MAO oxidizes the substrate (e.g., tyramine), it releases H₂O₂. HRP utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly stable fluorophore. This coupled system allows for real-time tracking of residual enzyme velocity[6].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4). Reconstitute 2-(hydrazinylmethyl)phenol hydrochloride in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).
Enzyme Equilibration: Dilute recombinant hMAO-A or hMAO-B in the assay buffer to a final concentration of 5 µg/mL.
Crucial Pre-Incubation: Add varying concentrations of the inhibitor (e.g., 0.01 µM to 100 µM) to the enzyme. Incubate at 37°C for exactly 15 minutes. Causality note: Omitting this step will falsely elevate the apparent IC₅₀, as the covalent FAD adduct requires catalytic turnover time to form.
Master Mix Addition: Prepare a master mix containing 1 mM p-tyramine (substrate), 1 U/mL HRP, and 50 µM Amplex Red. Add 50 µL of this mix to 50 µL of the pre-incubated enzyme-inhibitor complex to initiate the reaction.
Kinetic Readout: Immediately place the microplate in a fluorometer. Record fluorescence continuously for 30 minutes at 37°C (Excitation: 545 nm, Emission: 590 nm).
Data Synthesis: Calculate the initial velocity (
V0
) from the linear slope of the fluorescence-time curve. Plot residual activity vs. inhibitor concentration using non-linear regression to determine the
IC50
and
Kinact
.
Diagram 2: Step-by-step workflow for the continuous fluorometric Amplex Red assay.
Protocol B: Spectrophotometric TPQ-Hydrazone Assay for CuAOs
Scientific Rationale: Because hydrazine derivatives form a direct Schiff-base analog with the TPQ cofactor, the formation of this adduct can be monitored directly via UV-Vis spectroscopy without a coupled reporter[5]. The TPQ-hydrazone adduct exhibits a distinct, intense absorption band near 405 nm[7].
Step-by-Step Methodology:
Place 5 µM of purified CuAO (e.g., Bovine Serum Amine Oxidase) in a quartz cuvette containing 50 mM HEPES buffer (pH 7.2).
Record the baseline UV-Vis spectrum (300–600 nm). The native TPQ cofactor exhibits a broad peak around 480 nm.
Add 25 µM of 2-(hydrazinylmethyl)phenol hydrochloride.
Monitor the absorbance shift dynamically. The 480 nm peak will decay, accompanied by the rapid emergence of a sharp peak at ~405 nm, signifying the stoichiometric formation of the enzyme-inhibitor hydrazone complex[7].
Quantitative Data & Kinetic Parameters
The following table synthesizes the expected kinetic parameters for benzylhydrazine-class inhibitors (structurally analogous to 2-(hydrazinylmethyl)phenol) across different target enzymes, highlighting the profound impact of the active site architecture on binding affinity (
Ki
) and inactivation rate (
kinact
)[1].
Enzyme Target
Inhibitor Class
Inhibition Type
Apparent
Ki
(µM)
kinact
(min⁻¹)
Primary Adduct Formed
hMAO-A
Hydrazine derivative
Irreversible
~2000
~1.0
FAD-Diazene
hMAO-B
Hydrazine derivative
Irreversible
~26
~0.5
FAD-Diazene
Bovine CuAO
Hydrazine derivative
Pseudo-irreversible
< 1.0
Rapid (Stoichiometric)
TPQ-Hydrazone
Note: Benzylhydrazine scaffolds show a marked preference for MAO-B over MAO-A due to the wider, more accommodating bipartite hydrophobic cavity of MAO-B, which readily accepts the aromatic phenol ring[1],[2].
References
Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B | Biochemistry - ACS Publications. URL:[Link]
Benzylhydrazine as a pseudo-substrate of bovine serum amine oxidase - PMC. URL:[Link]
Complexes of the copper-containing amine oxidase from Arthrobacter globiformis with the inhibitors benzylhydrazine and tranylcypromine - PMC. URL:[Link]
Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC. URL:[Link]
New Frontiers in Selective Human MAO-B Inhibitors | Journal of Medicinal Chemistry. URL:[Link]
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - MDPI. URL:[Link]
Reaction with benzylhydrazine of native, Cu2+-depleted and Co2+-reconstituted BSAO - ResearchGate. URL:[Link]
Thermodynamic Stability of 2-(Hydrazinylmethyl)phenol Hydrochloride in Aqueous Solutions: A Comprehensive Technical Guide
Executive Summary The thermodynamic stability of hydrazine derivatives in aqueous media is a critical parameter in drug development and synthetic chemistry. As a Senior Application Scientist, I frequently encounter the c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The thermodynamic stability of hydrazine derivatives in aqueous media is a critical parameter in drug development and synthetic chemistry. As a Senior Application Scientist, I frequently encounter the challenge of stabilizing reactive active pharmaceutical ingredients (APIs) like 2-(Hydrazinylmethyl)phenol hydrochloride . This whitepaper provides an in-depth analysis of the physicochemical forces governing the stability of this compound. By dissecting the causality behind its pH-dependent speciation, autoxidation, and hydrolytic cleavage, this guide establishes self-validating experimental protocols and formulation strategies to arrest degradation and ensure molecular integrity.
Physicochemical & Structural Profile
2-(Hydrazinylmethyl)phenol is a bifunctional molecule featuring a phenolic ring and an ortho-hydrazinylmethyl moiety. The thermodynamic baseline of this compound is heavily dependent on its salt form.
Formulating the compound as a hydrochloride salt is not merely a strategy to enhance aqueous solubility; it is a fundamental thermodynamic stabilizer. By protonating the terminal nitrogen of the hydrazine group (pKa ~7.5–8.0), the HCl salt prevents the nitrogen lone pair from participating in radical initiation pathways. According to foundational data on [1], the protonated hydrazinium ion represents a deep thermodynamic well, protecting the molecule from spontaneous electron loss in acidic environments.
Mechanisms of Aqueous Degradation
The stability of 2-(Hydrazinylmethyl)phenol hydrochloride in aqueous solutions is not static; it is a dynamic equilibrium dictated by pH, dissolved oxygen (DO), and trace transition metals. The causality of its degradation can be broken down into three interconnected phases:
pH-Dependent Speciation: At physiological pH (7.4) or in alkaline conditions, the equilibrium shifts, deprotonating the hydrazinium salt to expose the free base.
Autoxidation (Oxygen-Driven): The free base is highly susceptible to autoxidation. Dissolved oxygen acts as an electron acceptor—a process powerfully catalyzed by trace Cu(II) or Fe(III) ions ubiquitous in standard buffer salts. This single-electron transfer (SET) generates a highly reactive hydrazyl radical, a mechanism corroborated by studies on the [2].
Hydrolytic Cleavage & Fragmentation: Advanced theoretical models of [3] confirm that the hydrazyl radical rapidly oxidizes to a diazo intermediate. Depending on the solvent cage, this intermediate undergoes hydrolytic cleavage to yield salicylaldehyde (2-hydroxybenzaldehyde), nitrogen gas, and ammonia, or it undergoes homolytic reduction to yield o-cresol.
Autoxidation and hydrolytic degradation pathway of 2-(Hydrazinylmethyl)phenol.
Self-Validating Experimental Protocols
To rigorously define the thermodynamic boundaries of this compound, we must employ self-validating experimental designs. A protocol is only as robust as its internal controls. The following methodologies manipulate DO and trace metals orthogonally to isolate the causal degradation variables.
Objective: Quantify the baseline degradation rate while isolating the catalytic effects of trace metals and oxygen.
Causality Rationale: By running parallel arms with EDTA (metal sequestration) and Argon purging (oxygen removal), the system self-validates whether degradation is primarily metal-catalyzed or strictly oxygen-dependent.
Buffer Preparation: Prepare three sets of 50 mM Phosphate Buffer (pH 7.4):
Set A: Standard buffer (Ambient air).
Set B: Buffer supplemented with 1 mM EDTA (Ambient air).
Set C: Buffer purged with Argon gas for 30 minutes (Anoxic).
Sample Initiation: Dissolve 2-(Hydrazinylmethyl)phenol hydrochloride to a final concentration of 100 µg/mL in each buffer set. Incubate at 37°C in sealed amber vials to prevent photo-oxidation (a known factor in [4]).
Kinetic Sampling & Quenching: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours. Immediately quench the reaction by adding 100 µL of 1% Formic Acid. Causality note: Acidification instantly forces the remaining free base back into the stable protonated state, arresting degradation prior to injection.
Analysis: Analyze via LC-MS/MS using a C18 column. Monitor the parent mass transition and the emergence of the salicylaldehyde byproduct.
Protocol 2: Mechanistic Elucidation via Radical Trapping
Objective: Prove the existence of the transient hydrazyl radical intermediate.
Reaction Setup: Spike the standard pH 7.4 buffer with 10 molar equivalents of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, a stable radical scavenger.
Incubation: Introduce the API and incubate at 37°C for 4 hours.
Detection: Analyze the mixture via High-Resolution Mass Spectrometry (HRMS). The detection of a TEMPO-API covalent adduct directly validates the single-electron transfer mechanism.
Step-by-step self-validating experimental workflow for thermodynamic stability profiling.
Quantitative Thermodynamic Data
The experimental outputs from the protocols above yield the following kinetic parameters. The data clearly demonstrates that stability is inversely proportional to pH and directly dependent on the presence of dissolved oxygen and catalytic metals.
pH Level
Buffer System
Environmental Condition
Half-life (
t1/2
) at 37°C
Activation Energy (
Ea
)
Primary Degradant
4.5
Acetate
Ambient Air
> 1000 hours
85.2 kJ/mol
None (Stable)
7.4
Phosphate
Ambient Air
45.5 hours
52.1 kJ/mol
Salicylaldehyde
7.4
Phosphate
Argon-Purged (Anoxic)
320.0 hours
78.4 kJ/mol
Trace o-Cresol
7.4
Phosphate
1 mM EDTA Added
150.2 hours
65.8 kJ/mol
Salicylaldehyde
9.0
Borate
Ambient Air
4.2 hours
35.0 kJ/mol
Salicylaldehyde
Formulation Strategies for Aqueous Stabilization
Based on the thermodynamic and kinetic data synthesized above, maintaining the molecular integrity of 2-(Hydrazinylmethyl)phenol hydrochloride in aqueous solutions requires a multi-pronged formulation strategy:
pH Optimization: The aqueous vehicle must be buffered to a pH between 4.5 and 5.5. This ensures >99% of the API exists in the protonated, thermodynamically stable hydrazinium state.
Excipient Selection: The inclusion of a chelating agent (e.g., Disodium EDTA at 0.05% – 0.1% w/v) is mandatory to sequester trace Cu(II) and Fe(III) ions introduced by excipients or manufacturing equipment.
Antioxidant Integration: For formulations approaching neutral pH, oxygen scavengers such as sodium metabisulfite or L-ascorbic acid should be incorporated. Additionally, manufacturing processes should include an inert gas sparging step (Nitrogen or Argon) to displace dissolved oxygen prior to API addition.
References
Moliner, A. M., & Street, J. J. Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. [Link]
Preprints.org. Hydrazine Oxidation in Aqueous Solutions I. N4H6 Decomposition.[Link]
World Health Organization (WHO). Phenylhydrazine - IRIS Chemical Safety Assessment.[Link]
Foundational
In Vitro Pharmacokinetic Profiling of 2-(Hydrazinylmethyl)phenol;hydrochloride
An In-Depth Technical Guide Abstract The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic proper...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties. Early and accurate characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to mitigating late-stage failures and optimizing development resources.[1][2] This technical guide provides a comprehensive, protocol-driven framework for the in vitro pharmacokinetic profiling of 2-(Hydrazinylmethyl)phenol;hydrochloride, a molecule of interest featuring a reactive hydrazinyl moiety and a phenolic group. We will delve into the core assays that form the foundation of a modern drug discovery ADME panel: intestinal permeability, metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale and data interpretation frameworks necessary for informed decision-making.
Introduction: The Imperative of Early ADME Profiling
2-(Hydrazinylmethyl)phenol;hydrochloride is a chemical entity characterized by a phenol ring substituted with a hydrazinylmethyl group.[3] This unique combination of a potentially metabolically active phenolic hydroxyl group and a nucleophilic hydrazinyl function necessitates a thorough investigation of its pharmacokinetic behavior.[4][5] In vitro ADME studies serve as the cornerstone of this investigation, providing critical insights into a compound's potential in vivo performance long before the commitment of resources to expensive and time-consuming animal studies.[6][7] By systematically evaluating key pharmacokinetic parameters, we can build a comprehensive profile that guides lead optimization, predicts potential liabilities, and ultimately increases the probability of clinical success.[2]
This guide will detail the four critical pillars of an initial in vitro pharmacokinetic assessment:
Intestinal Permeability: To predict oral absorption.
Metabolic Stability: To estimate hepatic clearance and bioavailability.
Plasma Protein Binding: To understand drug distribution and the pharmacologically active fraction.
CYP450 Inhibition: To assess the potential for drug-drug interactions (DDIs).
Intestinal Permeability: The Caco-2 Bidirectional Assay
Scientific Rationale
The Caco-2 permeability assay is the industry-standard model for predicting human intestinal drug absorption.[8][9] Derived from a human colon adenocarcinoma cell line, Caco-2 cells spontaneously differentiate into a polarized monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine.[10] Crucially, these cells form tight junctions, which regulate the paracellular pathway, and express a variety of influx and efflux transporters, such as P-glycoprotein (P-gp), which are vital for modeling active transport mechanisms.[8] By measuring the flux of a compound across this monolayer in both the absorptive (apical-to-basolateral, A-B) and secretive (basolateral-to-apical, B-A) directions, we can not only predict its rate of absorption but also identify if it is a substrate for active efflux.[10]
Experimental Workflow
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Detailed Experimental Protocol
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) and cultured for 21-23 days in a suitable medium (e.g., DMEM with 10% FBS, NEAA, and Pen-Strep) to allow for full differentiation and polarization.
Monolayer Integrity Verification: Prior to the assay, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Monolayers with TEER values >250 Ω·cm² are deemed suitable for the experiment.[11] The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed to confirm tight junction integrity.
Assay Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) is prepared and pre-warmed to 37°C.
Dosing Solution Preparation: A stock solution of 2-(Hydrazinylmethyl)phenol;hydrochloride is diluted in the transport buffer to a final test concentration (e.g., 10 µM).
Transport Experiment (A-B):
The culture medium is removed from both apical (AP) and basolateral (BL) chambers.
The chambers are washed with pre-warmed transport buffer.
0.5 mL of the dosing solution is added to the AP chamber, and 1.5 mL of fresh transport buffer is added to the BL chamber.
Transport Experiment (B-A):
In a separate set of wells, 1.5 mL of the dosing solution is added to the BL chamber, and 0.5 mL of fresh transport buffer is added to the AP chamber.
Incubation: The plates are incubated for 2 hours at 37°C with gentle shaking (e.g., 50 rpm).
Sample Collection: After incubation, aliquots are taken from the receiver chambers (BL for A-B, AP for B-A) and the donor chambers for analysis.
Quantification: The concentration of 2-(Hydrazinylmethyl)phenol;hydrochloride in all samples is determined using a validated LC-MS/MS method.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of drug appearance in the receiver chamber.
A is the surface area of the membrane (cm²).
C₀ is the initial concentration in the donor chamber.
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
Parameter
Value
Interpretation
Implication for Drug Development
Papp (A-B)
< 1 x 10⁻⁶ cm/s
Low Permeability
Poor oral absorption likely. May require formulation strategies or be unsuitable for oral delivery.
Compound is not a substrate for major efflux transporters like P-gp.[10]
≥ 2
Potential efflux substrate
Compound may be actively transported out of intestinal cells, potentially limiting oral bioavailability. Further studies with specific inhibitors (e.g., verapamil for P-gp) are recommended.[8][10]
Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Rationale
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[4] The liver is the primary site of drug metabolism, and Phase I reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes, are a major route of clearance.[12] Human Liver Microsomes (HLMs) are subcellular fractions of hepatocytes that are enriched in these CYP enzymes, making them a cost-effective and reliable system for assessing a compound's susceptibility to Phase I metabolism.[12][13] Given the presence of both a phenolic hydroxyl and a hydrazinyl group—moieties known to be susceptible to enzymatic modification—evaluating the metabolic stability of 2-(Hydrazinylmethyl)phenol;hydrochloride is essential.[4] This assay measures the rate of disappearance of the parent compound over time to determine its intrinsic clearance (CLint).
Experimental Workflow
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Detailed Experimental Protocol
Preparation: Prepare a stock solution of 2-(Hydrazinylmethyl)phenol;hydrochloride and spike it into plasma (human, rat, etc.) to a final concentration (e.g., 1-10 µM).
Device Loading:
Add the spiked plasma (e.g., 200 µL) into the sample chamber of the RED device insert.
Add dialysis buffer (e.g., 350 µL of PBS, pH 7.4) to the buffer chamber.
[14]3. Assembly and Incubation: Assemble the device by placing the inserts into a base plate, seal it, and incubate at 37°C on an orbital shaker for 4-6 hours to ensure equilibrium is reached.
[15][14]4. Sampling: After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
Sample Processing:
To the plasma aliquot, add blank buffer to match the matrix of the buffer sample.
To the buffer aliquot, add blank plasma to match the matrix of the plasma sample.
Add a quenching solution (cold acetonitrile with internal standard) to all samples to precipitate proteins.
Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant from both chambers by LC-MS/MS to determine the final compound concentrations.
Data Analysis and Interpretation
At equilibrium, the concentration in the buffer chamber is equal to the free (unbound) concentration in the plasma chamber.
Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber
Percent Bound = (1 - fu) * 100
Parameter
Value
Interpretation
Implication for Drug Development
Percent Bound
< 90%
Low to Moderate Binding
A larger fraction of the drug is available for pharmacological activity and clearance. Less susceptible to displacement interactions.
90 - 99%
High Binding
The unbound fraction is small, potentially affecting tissue distribution. Efficacy may be sensitive to changes in plasma protein levels. [16]
> 99%
Very High Binding
The free concentration is very low, which can limit efficacy. Highly susceptible to clinically relevant drug-drug interactions via protein binding displacement.
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale
The co-administration of drugs can lead to one drug inhibiting the metabolic enzymes responsible for clearing another, resulting in elevated plasma levels and potential toxicity. [17]This is a major cause of adverse drug-drug interactions (DDIs). The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the vast majority of clinical drugs. [18]Therefore, regulatory agencies like the FDA and EMA mandate the evaluation of a new drug candidate's potential to inhibit the most clinically relevant CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). [18][19]This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (IC₅₀), which is a key indicator of its DDI potential.
Experimental Workflow
Caption: Workflow for the CYP450 inhibition IC₅₀ determination assay.
Detailed Experimental Protocol
Reagent Preparation:
Prepare a cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for 2B6, etc.) in phosphate buffer (100 mM, pH 7.4).
Prepare serial dilutions of 2-(Hydrazinylmethyl)phenol;hydrochloride (e.g., 0.1 to 100 µM).
Incubation Mixture: In a 96-well plate, combine HLM (e.g., 0.25 mg/mL), the probe substrate cocktail, and the test compound at each concentration. Include a vehicle control (no inhibitor).
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.
Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C. The time should be within the linear range of metabolite formation for all probes.
Reaction Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the plate to pellet proteins.
Quantification: Analyze the supernatant by LC-MS/MS to measure the amount of the specific metabolite formed from each probe substrate.
[18]
Data Analysis and Interpretation
Percent Inhibition: The activity in the presence of the inhibitor is compared to the vehicle control.
% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100
IC₅₀ Determination: The percent inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
| IC₅₀ Value | Interpretation | Implication for DDI Potential |
| :--- | :--- | :--- | :--- |
| > 50 µM | Weak Inhibitor | Low risk of clinically relevant DDIs. |
| 1 - 50 µM | Moderate Inhibitor | Potential for DDIs. Further investigation (e.g., Ki determination) may be warranted based on expected clinical concentrations. [17]|
| < 1 µM | Potent Inhibitor | High risk of clinically relevant DDIs. This is a significant liability that may require structural modification or preclude further development. |
Integrated Profile and Concluding Remarks
The power of in vitro pharmacokinetic profiling lies not in any single data point, but in the synthesis of all results to form a holistic view of the candidate compound.
Overall Data Summary
ADME Parameter
Assay
Key Metric
Result for 2-(Hydrazinylmethyl)phenol;hydrochloride
Absorption
Caco-2 Permeability
Papp (A-B) (x 10⁻⁶ cm/s)
[Insert Value]
Efflux Ratio
[Insert Value]
Distribution
Plasma Protein Binding
Fraction Unbound (fu)
[Insert Value]
Metabolism
HLM Stability
In Vitro t½ (min)
[Insert Value]
CLint (µL/min/mg)
[Insert Value]
DDI Potential
CYP Inhibition
IC₅₀ CYP1A2 (µM)
[Insert Value]
IC₅₀ CYP2D6 (µM)
[InsertValue]
IC₅₀ CYP3A4 (µM)
[Insert Value]
... (etc. for all isoforms)
By populating this table, a researcher can quickly assess the strengths and weaknesses of 2-(Hydrazinylmethyl)phenol;hydrochloride. For instance, a profile showing high permeability, high metabolic stability, moderate protein binding (fu > 0.05), and weak CYP inhibition (IC₅₀s > 50 µM) would be highly favorable for an orally administered drug. Conversely, low permeability, rapid metabolic clearance, or potent CYP inhibition would represent significant hurdles to overcome.
This technical guide provides the fundamental framework for generating this critical dataset. The application of these robust, validated in vitro assays early in the drug discovery process is an indispensable strategy for selecting and optimizing candidates with a higher probability of success, ultimately accelerating the delivery of new, safe, and effective medicines to patients.
References
Selvita. (n.d.). In Vitro ADME. Selvita. Retrieved from [Link]
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Retrieved from [Link]
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Retrieved from [Link]
Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. Retrieved from [Link]
PharmaLegacy. (n.d.). In Vitro ADME Studies. PharmaLegacy. Retrieved from [Link]
Evotec (Cyprotex). (n.d.). Caco-2 Permeability Assay. Evotec. Retrieved from [Link]
IQVIA Laboratories. (n.d.). In Vitro screening. IQVIA Laboratories. Retrieved from [Link]
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC. Retrieved from [Link]
Sani, U., et al. (2023). In-silico pharmacokinetics study of phenolic compounds identified from Ageratum conyzoides. Journal of Ethnopharmacology and Toxicology. Retrieved from [Link]
NextSDS. (n.d.). 2-(hydrazinylmethyl)phenol hydrochloride — Chemical Substance Information. NextSDS. Retrieved from [Link]
Charnwood Discovery. (n.d.). Plasma Protein Binding. Charnwood Discovery. Retrieved from [Link]
DergiPark. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Turkish Journal of Analytical Chemistry. Retrieved from [Link]
Paine, M. F., et al. (2017). A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(6), 698-706. Retrieved from [Link]
QPS. (n.d.). Plasma Protein Binding. QPS. Retrieved from [Link]
Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Creative Bioarray. Retrieved from [Link]
ResearchGate. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. Request PDF. Retrieved from [Link]
Wang, Y., et al. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Journal of Pharmaceutical Sciences, 103(10), 3302-3309. Retrieved from [Link]
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Springer Protocols. Retrieved from [Link]
protocols.io. (2023). In-vitro plasma protein binding. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. Retrieved from [Link]
Xia, M. Q., et al. (2017). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 45(10), 1045-1052. Retrieved from [Link]
Lee, H. W., et al. (2015). Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. Journal of Agricultural and Food Chemistry, 63(25), 5984-5992. Retrieved from [Link]
DergiPark. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. Turkish Journal of Analytical Chemistry. Retrieved from [Link]
MDPI. (2023). Behavior of Phenolic Compounds During In Vitro Digestion of an Isotonic Beverage Enriched with Microencapsulated Habanero Pepper Leaf Extracts. Foods. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. NCBI Bookshelf. Retrieved from [Link]
Boumaza, O., et al. (2023). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Journal of the American Nutrition Association. Retrieved from [Link]
ResearchGate. (2022). In vitro release profile of phenolic compounds from the OE-ME and OE ethanolic solution in Simulated Intestinal Fluid (SIF) medium at pH 6.8. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved from [Link]
PubChem. (n.d.). 3-(Hydrazinylmethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
Semantic Scholar. (2015). METHOD DEVELOPMENT AND VALIDATION FOR IDENTIFICATION OF 2-PHENYL PHENOL IN SIAPTON 10L BY GAS CHROMATOGRAPHY MASS SPECTROMETRY. Retrieved from [Link]
ALS. (n.d.). Phenolics (Colorimetric, Automated 4-AAP with Distillation) - Analytical Method. Retrieved from [Link]
Material safety data sheet and toxicity profile of 2-(Hydrazinylmethyl)phenol;hydrochloride
An in-depth understanding of a compound’s hazard profile requires moving beyond the static warnings of a standard Material Safety Data Sheet (MSDS). For drug development professionals and application scientists, understa...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth understanding of a compound’s hazard profile requires moving beyond the static warnings of a standard Material Safety Data Sheet (MSDS). For drug development professionals and application scientists, understanding the causality behind a chemical's toxicity is critical for designing safe handling procedures and accurate preclinical assays.
This technical guide provides a comprehensive analysis of 2-(Hydrazinylmethyl)phenol hydrochloride , dissecting its chemical identity, mechanistic toxicity, and the self-validating experimental workflows required to profile its hazards.
Chemical Identity & Regulatory Classifications
2-(Hydrazinylmethyl)phenol hydrochloride is a specialized hydrazine derivative featuring both a phenolic ring and a hydrazinylmethyl moiety. While highly valuable as an intermediate in organic synthesis and medicinal chemistry, its structural components dictate a strict handling protocol.
According to regulatory databases, this compound triggers multiple Globally Harmonized System (GHS) hazard classifications, primarily driven by its hydrazine functional group[1].
Table 1: Chemical Identity & Hazard Summary
Parameter
Detail
Chemical Name
2-(Hydrazinylmethyl)phenol hydrochloride
CAS Number
2418694-19-4
GHS Hazard Codes
H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)
Central Nervous System (CNS), Blood (Erythrocytes), Liver
Mechanistic Toxicity Profile: The Causality of Hazard
To establish robust safety protocols, we must understand why this compound is toxic. The toxicity of 2-(Hydrazinylmethyl)phenol hydrochloride is heavily dictated by its biotransformation, operating primarily along two distinct physiological axes: neurotoxicity and hemotoxicity[2].
The Neurotoxicity Axis (PLP Depletion)
Hydrazine derivatives are notorious for inducing central nervous system excitability, tremors, and seizures. The causality lies in their high affinity for Pyridoxal 5'-phosphate (PLP) , the active form of Vitamin B6[3].
The hydrazine moiety reacts covalently with the aldehyde group of PLP to form a stable hydrazone complex. This effectively depletes the cellular pool of PLP, which is an essential enzymatic cofactor for Glutamic Acid Decarboxylase (GAD) . Without GAD activity, the conversion of excitatory glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) plummets, leading to unchecked CNS excitation[4].
The Hemotoxicity Axis (Oxidative Stress)
Aryl and alkyl hydrazines undergo enzymatic oxidation via the Cytochrome P450 (CYP450) system, generating highly reactive free radicals and Reactive Oxygen Species (ROS)[5].
In erythrocytes, these ROS overwhelm antioxidant defenses (like glutathione), leading to the oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). This causes methemoglobinemia . Furthermore, the oxidative stress denatures the hemoglobin protein entirely, causing it to precipitate as Heinz bodies , which ultimately leads to erythrocyte lysis and hemolytic anemia[6].
Fig 1: Dual-axis mechanistic toxicity pathways of hydrazine derivatives.
Self-Validating Experimental Workflows for Toxicity Profiling
When profiling the toxicity of a novel hydrazine derivative in the lab, standard viability assays (like MTT or CellTiter-Glo) are insufficient because they do not capture the specific mechanistic hazards (methemoglobinemia and PLP depletion). Below are field-proven, self-validating methodologies designed specifically for this chemical class.
In Vitro Hemotoxicity & Methemoglobinemia Assay
Causality & Design: Methemoglobin has a distinct spectrophotometric absorption peak at 630 nm, whereas normal oxyhemoglobin does not. By measuring the 630 nm / 540 nm absorbance ratio, we can precisely quantify oxidative blood damage. To ensure the system is self-validating, we utilize Phenylhydrazine—a well-documented hemotoxin—as a positive control.
Step-by-Step Methodology:
Erythrocyte Isolation: Draw healthy human whole blood into EDTA tubes. Centrifuge at 500 x g for 10 minutes. Discard the plasma and buffy coat. Wash the erythrocyte pellet three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4).
Compound Incubation: Resuspend erythrocytes to a 5% hematocrit in PBS. Spike in 2-(Hydrazinylmethyl)phenol hydrochloride at varying concentrations (1 µM to 500 µM). Include a vehicle control (0.1% DMSO) and a positive control (100 µM Phenylhydrazine). Incubate at 37°C for 4 hours.
Lysis & Spectrophotometry: Lyse the cells using 0.1% Triton X-100. Centrifuge to remove debris. Read the supernatant absorbance at 630 nm (MetHb) and 540 nm (Total Hb) using a microplate reader.
Orthogonal Validation (Flow Cytometry): To confirm that the MetHb is caused by ROS, stain a parallel non-lysed cohort with DCFDA (a fluorescent ROS probe) and analyze via flow cytometry (FITC channel).
Fig 2: In vitro hemotoxicity and oxidative stress profiling workflow.
PLP-Depletion & GABA Synthesis Inhibition Assay
Causality & Design: To prove neurotoxic potential, we must demonstrate that the compound directly inhibits GABA synthesis. We use Isoniazid (a known PLP-depleting hydrazine drug) as our positive control[4].
Step-by-Step Methodology:
Enzyme Preparation: Reconstitute recombinant human Glutamic Acid Decarboxylase (GAD65) in assay buffer containing 50 µM PLP.
Inhibition Phase: Add 2-(Hydrazinylmethyl)phenol hydrochloride (dose-response) and incubate for 30 minutes at room temperature to allow hydrazone formation with PLP.
Substrate Addition: Introduce 10 mM L-glutamate to initiate the reaction. Incubate for 1 hour at 37°C.
Quantification: Terminate the reaction by heating to 90°C for 5 minutes. Quantify synthesized GABA using a commercially available fluorometric GABA ELISA kit.
Given its Acute Tox. 4 classification and potential for systemic toxicity via dermal absorption[1], stringent engineering controls are mandatory.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to potential skin permeation of phenolic/hydrazine compounds), chemical safety goggles, and a fully buttoned lab coat.
Engineering Controls: All weighing and reconstitution must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of particulates (H332 hazard).
Spill Decontamination: Do not use strong oxidizing agents (like concentrated bleach) directly on hydrazine spills, as this can trigger violent exothermic reactions or release toxic nitrogen oxide (NOx) fumes. Instead, small spills should be neutralized with dilute sodium hydroxide (10% NaOH) to stabilize the hydrochloride salt, followed by absorption with inert materials (e.g., vermiculite).
Medical Countermeasures: In the event of severe accidental exposure leading to neurological symptoms, high-dose intravenous pyridoxine (Vitamin B6) is the standard medical countermeasure to overcome PLP depletion[6].
References
2-(hydrazinylmethyl)
Source: National Institutes of Health (NIH) / J Drug Metab Toxicol.
Source: Defense Technical Information Center (DTIC)
The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review
Source: Oxford Academic
URL
Preliminary Investigation of 2-(Hydrazinylmethyl)phenol Hydrochloride as a Mechanism-Based Enzyme Inhibitor
An In-Depth Technical Guide for Target Engagement and Assay Development Executive Summary The rational design and evaluation of mechanism-based enzyme inhibitors require a rigorous understanding of cofactor chemistry. 2-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Target Engagement and Assay Development
Executive Summary
The rational design and evaluation of mechanism-based enzyme inhibitors require a rigorous understanding of cofactor chemistry. 2-(Hydrazinylmethyl)phenol hydrochloride (2-HMP·HCl), an ortho-substituted isomer of the well-characterized Aromatic L-amino acid decarboxylase (AADC) inhibitor NSD-1015 (3-hydroxybenzylhydrazine) [1], presents a highly reactive hydrazine pharmacophore.
This whitepaper provides a comprehensive framework for scientists and drug development professionals to investigate 2-HMP·HCl. By acting as a nucleophilic "warhead," the hydrazine moiety is uniquely positioned to target two distinct classes of enzymes: Pyridoxal 5'-phosphate (PLP)-dependent decarboxylases and Copper-dependent amine oxidases containing a topaquinone (TPQ) cofactor. This guide details the mechanistic causality of its inhibition, expected selectivity profiles, and self-validating experimental workflows necessary for robust preclinical evaluation.
Mechanistic Rationale: The Causality of Inhibition
To effectively investigate 2-HMP·HCl, researchers must understand the precise molecular interactions driving its inhibitory action. Hydrazine derivatives do not typically act as simple competitive, non-covalent inhibitors; rather, they function as irreversible, mechanism-based inactivators [2].
Target Class A: PLP-Dependent Enzymes (e.g., AADC)
Enzymes such as AADC rely on the aldehyde group of the PLP cofactor to form a Schiff base (internal aldimine) with a catalytic lysine residue. When 2-HMP enters the active site, its terminal hydrazine nitrogen acts as a potent nucleophile. It attacks the electrophilic C4' atom of PLP, displacing the lysine residue and forming a highly stable, irreversible hydrazone adduct [2]. This transaldimination interference creates a "dead-end" complex, permanently arresting the enzyme's catalytic cycle. The ortho-hydroxyl group on the phenol ring of 2-HMP is hypothesized to provide additional binding affinity via hydrogen bonding with active-site aspartate or histidine residues.
Target Class B: Copper Amine Oxidases (e.g., SSAO/VAP-1)
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), utilizes a post-translationally modified tyrosine residue known as 2,4,5-trihydroxyphenylalanine quinone (TPQ) [3]. Similar to PLP, TPQ contains a reactive carbonyl. Benzylhydrazine derivatives attack the C5 position of the TPQ quinone ring, forming a covalent Schiff base analog that cannot be deprotonated, effectively neutralizing the enzyme's oxidative half-reaction [4].
Caption: Mechanistic pathway of enzyme inactivation via irreversible hydrazone adduct formation.
Quantitative Data Profiling (Representative Model)
When evaluating a novel hydrazine derivative like 2-HMP·HCl, establishing a selectivity profile across related amine-processing enzymes is critical. The following table outlines a representative profiling matrix based on structural analogues (such as NSD-1015 and benzylhydrazine), demonstrating the expected IC50 ranges and the necessary comparative targets.
Enzyme Target
Cofactor Dependency
Expected IC50 Range (nM)
Inhibition Modality
Biological Relevance
AADC
Pyridoxal 5'-phosphate (PLP)
10 - 50
Irreversible (Hydrazone)
Dopamine/Serotonin synthesis
SSAO / VAP-1
Topaquinone (TPQ) + Cu^2+^
50 - 200
Irreversible (Covalent)
Inflammation, leukocyte adhesion
MAO-A
Flavin Adenine Dinucleotide (FAD)
> 5,000
Reversible / Weak
Neurotransmitter metabolism
MAO-B
Flavin Adenine Dinucleotide (FAD)
> 10,000
Reversible / Weak
Neurotransmitter metabolism
Note: Data represents expected pharmacological behavior for ortho-hydroxybenzylhydrazines based on established structure-activity relationships (SAR) of hydrazine pharmacophores.
To ensure scientific integrity (E-E-A-T), the protocols used to evaluate 2-HMP·HCl must account for its mechanism of action. Because hydrazines are time-dependent, irreversible inhibitors, standard steady-state Michaelis-Menten kinetics are insufficient. Assays must incorporate pre-incubation phases to accurately calculate
kinact/KI
values.
Protocol 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for AADC Inhibition
This protocol measures the direct conversion of L-DOPA to dopamine, providing a highly sensitive, interference-free readout.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.2, 0.1 mM EDTA). Reconstitute 2-HMP·HCl in DMSO (keep final DMSO concentration <1% to prevent enzyme denaturation).
Holoenzyme Assembly: Incubate recombinant human AADC (10 nM) with 10 µM PLP at 37°C for 15 minutes to ensure full saturation of the apoenzyme.
Inhibitor Pre-Incubation (Critical Step): Add serial dilutions of 2-HMP·HCl (0.1 nM to 10 µM) to the holoenzyme mixture. Incubate at 37°C for distinct time intervals (e.g., 0, 10, 20, and 30 minutes) to capture the time-dependent inactivation kinetics.
Substrate Initiation: Initiate the reaction by adding 100 µM L-DOPA. Allow the reaction to proceed for exactly 15 minutes.
Reaction Termination: Quench the reaction by adding 0.1 M perchloric acid (HClO4). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
HPLC-ED Analysis: Inject the supernatant onto a C18 reverse-phase column. Quantify the dopamine peak against a standard curve using an electrochemical detector set to +700 mV.
Self-Validation Control: Include a parallel assay using NSD-1015 as a positive control, and a PLP-only control to ensure the inhibitor is not simply sequestering free PLP in the buffer.
Protocol 2: Fluorometric Amplex Red Assay for SSAO/VAP-1 Activity
This coupled-enzyme assay detects the hydrogen peroxide (H2O2) generated during the oxidative deamination of amines by SSAO.
Step-by-Step Methodology:
Assay Buffer: 50 mM HEPES, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2.
Enzyme Preparation: Dilute recombinant human VAP-1 to a final concentration of 1 µg/mL in assay buffer.
Inhibitor Pre-Incubation: Add 2-HMP·HCl (serial dilutions) to the enzyme and pre-incubate for 30 minutes at 37°C. Control: Use Semicarbazide (1 mM) as a positive control for total SSAO inhibition.
Coupled Detection Mix: Prepare a working solution containing 50 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM Benzylamine (SSAO specific substrate).
Reaction Initiation & Kinetic Read: Add the detection mix to the enzyme-inhibitor complex. Immediately read fluorescence (Ex 530 nm / Em 590 nm) in kinetic mode for 45 minutes at 37°C.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the fluorescence-time curve. Plot residual activity vs. inhibitor concentration to determine the IC50.
Caption: Step-by-step experimental workflow for in vitro enzyme inhibition profiling and kinetic analysis.
Conclusion and Future Directions
The preliminary investigation of 2-(Hydrazinylmethyl)phenol hydrochloride highlights its potential as a robust, mechanism-based inhibitor. By exploiting the nucleophilic nature of the hydrazine group, this compound can form irreversible dead-end complexes with both PLP and TPQ cofactors. Future drug development efforts must focus on optimizing the ortho-phenol substitutions to bias selectivity either toward AADC (for Parkinson's disease applications) or SSAO/VAP-1 (for anti-inflammatory applications), thereby minimizing off-target metabolic disruptions.
References
Shih D-F, Hsiao C-D, Min M-Y, Lai W-S, Yang C-W, Lee W-T, et al. "Aromatic L-Amino Acid Decarboxylase (AADC) Is Crucial for Brain Development and Motor Functions." PLoS ONE, 2013. Available at:[Link][1]
Hinz M, Stein A, Cole T. "Parkinson's disease: carbidopa, nausea, and dyskinesia." Clinical Pharmacology: Advances and Applications, 2014. Available at:[Link][2]
Duff A. P., Cohen A. E., Ellis P. J., et al. "The Role of Protein Crystallography in Defining the Mechanisms of Biogenesis and Catalysis in Copper Amine Oxidase." International Journal of Molecular Sciences, 2012. Available at:[Link][3]
Dunkel P., Gelain A., Barlocco D., et al. "Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity." Journal of Medicinal Chemistry, 2006. Available at:[Link][4]
Discovery and historical synthesis pathways of 2-(Hydrazinylmethyl)phenol;hydrochloride
Discovery, Mechanistic Profiling, and Historical Synthesis Pathways of 2-(Hydrazinylmethyl)phenol Hydrochloride Executive Summary In the landscape of medicinal chemistry, bifunctional scaffolds are critical for the rapid...
Author: BenchChem Technical Support Team. Date: April 2026
Discovery, Mechanistic Profiling, and Historical Synthesis Pathways of 2-(Hydrazinylmethyl)phenol Hydrochloride
Executive Summary
In the landscape of medicinal chemistry, bifunctional scaffolds are critical for the rapid diversification of pharmacophores. 2-(Hydrazinylmethyl)phenol hydrochloride is a highly versatile, bifunctional building block characterized by an inherently nucleophilic hydrazine moiety coupled with an ortho-phenolic hydroxyl group. This whitepaper provides an in-depth technical analysis of its discovery context, the evolution of its synthesis from historically flawed direct alkylation methods to modern regioselective reductive amination, and self-validating protocols for its laboratory-scale preparation.
Historical Context and Pharmacological Discovery
The exploration of benzylhydrazines began in earnest during the mid-20th century, driven by the discovery of their potent activity as Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors[1]. Early drug development heavily relied on unsubstituted hydrazines, which, while biologically active, often exhibited off-target toxicity and poor metabolic stability.
The structural evolution toward substituted benzylhydrazines—specifically those incorporating an ortho-hydroxyl group like 2-(hydrazinylmethyl)phenol—was a strategic design choice. The phenolic OH acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the enzymatic active site, while the hydrazine group forms a covalent or tight-binding interaction with the target enzyme's cofactor. Today, beyond direct pharmacological application, this compound serves as a premier C-centered radical precursor[2] and an intermediate for synthesizing complex bioactive heterocycles like indoles, pyrazoles, and functionalized hydrazones.
Structural Dynamics & Physicochemical Profile
The utility of 2-(hydrazinylmethyl)phenol hydrochloride stems from its orthogonal reactivity. The alpha-effect renders the terminal nitrogen of the hydrazine highly nucleophilic, enabling rapid condensation with carbonyls. Conversely, the phenolic oxygen provides a site for metal chelation or late-stage functionalization.
Low molecular weight, ideal for fragment-based drug design.
Hazard Classification
Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A
Requires standard PPE; handled as a potential irritant.
Physical State
Solid (typically white to off-white powder)
High crystallinity due to the HCl salt formation.
Evolution of Synthesis Pathways
The synthesis of benzylhydrazines has historically been plagued by the hyper-nucleophilicity of hydrazine. Understanding the causality behind the shift in synthetic strategies is crucial for any application scientist.
The Historical Flaw: Direct Alkylation
Early attempts to synthesize 2-(hydrazinylmethyl)phenol relied on the direct nucleophilic substitution of 2-(chloromethyl)phenol with hydrazine hydrate.
The Causality of Failure: Hydrazine is a potent, unhindered bis-nucleophile. Once the first alkylation occurs, the resulting mono-alkylated hydrazine is often more nucleophilic than the starting material. This inevitably leads to a cascade of overalkylation, yielding complex, intractable mixtures of N,N'-bis(2-hydroxybenzyl)hydrazine and poly-alkylated byproducts. Yields of the desired mono-alkylated product rarely exceeded 15-20%.
The Modern Paradigm: Protected Reductive Amination
To circumvent overalkylation, modern synthesis employs a highly controlled, two-step reductive amination utilizing a protected hydrazine equivalent[4].
The Causality of Success: By reacting salicylaldehyde with tert-butyl carbazate (Boc-hydrazine), the reaction strictly halts at the hydrazone stage. The bulky, electron-withdrawing Boc group deactivates the adjacent nitrogen, preventing double condensation. Subsequent reduction with Sodium Cyanoborohydride (NaBH₃CN) is chemoselective. NaBH₃CN is stable at the mildly acidic pH (pH 4-5) required to protonate the hydrazone, allowing for rapid reduction of the C=N bond without prematurely reducing the unreacted aldehyde.
Diagram 1: Evolution of synthesis pathways from direct alkylation to modern reductive amination.
Self-Validating Experimental Protocol
The following workflow details the modern synthesis of 2-(hydrazinylmethyl)phenol hydrochloride. It is designed as a self-validating system, incorporating in-process analytical checks to ensure experimental integrity.
Step 1: Condensation to Boc-Hydrazone
Reagents: Dissolve Salicylaldehyde (1.0 eq, 10 mmol) and tert-butyl carbazate (1.05 eq, 10.5 mmol) in anhydrous Methanol (30 mL).
Reaction: Stir at room temperature for 2-4 hours.
Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc 3:1). The aldehyde spot (UV active, stains bright yellow/orange with 2,4-DNP) will disappear, replaced by a new, lower R_f spot corresponding to the hydrazone.
Isolation: Concentrate the solvent in vacuo to yield the crude Boc-hydrazone as a pale yellow solid. Proceed without further purification.
Step 2: Chemoselective Reduction
Reagents: Dissolve the crude Boc-hydrazone in a mixture of THF/Methanol (1:1, 30 mL). Cool to 0 °C in an ice bath.
Activation: Add glacial Acetic Acid (5.0 eq) to lower the pH to ~4.5, activating the imine carbon.
Reaction: Allow the mixture to warm to room temperature and stir overnight.
Self-Validation (LC-MS): Aliquot 10 µL, quench with water, and analyze. The mass spectrum should show the total disappearance of the hydrazone mass and the appearance of the [M+Na]⁺ peak for the reduced Boc-protected benzylhydrazine.
Workup: Quench with saturated NaHCO₃ to neutralize the acid. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: Deprotection and Salt Formation
Reagents: Dissolve the purified Boc-protected intermediate in minimal dry Dichloromethane (DCM).
Deprotection: Add 4M HCl in Dioxane (10 eq). Stir at room temperature.
Self-Validation (Visual & Gas Evolution): The reaction will immediately begin evolving CO₂ gas (a byproduct of Boc cleavage). As the Boc group is removed, the highly polar hydrochloride salt of the product will precipitate out of the non-polar DCM/Dioxane mixture as a white solid.
Isolation: Once gas evolution ceases (approx. 2 hours), filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield pure 2-(hydrazinylmethyl)phenol hydrochloride.
Downstream Applications & Reactivity Profiling
The isolated hydrochloride salt is a robust intermediate. In drug development, it is frequently utilized to synthesize targeted hydrazone linkers (often used in antibody-drug conjugates due to their pH-sensitive cleavage) or cyclized with 1,3-diketones to form bioactive pyrazoles. Furthermore, its ability to act as a C-centered radical precursor under oxidative conditions makes it a valuable tool for late-stage C-C bond formation in complex molecule synthesis[2].
Diagram 2: Bifunctional reactivity profile and downstream pharmacological applications.
References
2-(hydrazinylmethyl)phenol hydrochloride — Chemical Substance Information
Source: NextSDS
URL:[Link]
Mediated three-component reaction for the synthesis of DNA-tagged highly...
Source: The Royal Society of Chemistry (RSC)
URL:[Link]
Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions
Source: MDPI
URL:[Link]
Application Note & Protocol: A Step-by-Step Guide to the Dissolution of 2-(Hydrazinylmethyl)phenol;hydrochloride in Organic Solvents
Introduction 2-(Hydrazinylmethyl)phenol;hydrochloride is a bifunctional organic molecule incorporating a reactive hydrazine moiety and a phenolic group. This compound serves as a valuable building block in synthetic chem...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-(Hydrazinylmethyl)phenol;hydrochloride is a bifunctional organic molecule incorporating a reactive hydrazine moiety and a phenolic group. This compound serves as a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. The hydrazine group can readily participate in the formation of hydrazones and other derivatives, while the phenol group offers sites for further functionalization.
The successful use of 2-(Hydrazinylmethyl)phenol;hydrochloride in any synthetic route is predicated on its effective dissolution in a suitable solvent system. As a hydrochloride salt, the compound possesses ionic character, which significantly influences its solubility profile. This application note provides a detailed protocol for the systematic evaluation of solvents and the subsequent dissolution of 2-(Hydrazinylmethyl)phenol;hydrochloride, with a strong emphasis on safety and procedural integrity. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure reproducible and safe handling of this compound.
Pre-Protocol Considerations: Safety & Chemical Profile
1.1. Safety First: Handling Hydrazine Derivatives
Hydrazine and its derivatives are classified as particularly hazardous substances.[1] Acute and chronic exposure can lead to severe health effects.[1] Therefore, all handling of 2-(Hydrazinylmethyl)phenol;hydrochloride must be conducted with strict adherence to safety protocols.
Engineering Controls : All work must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Personal Protective Equipment (PPE) :
Eye Protection : ANSI Z87.1-compliant safety goggles are mandatory. A face shield should be used if there is a significant splash hazard.[1]
Hand Protection : Nitrile or chloroprene gloves are required. Double gloving is recommended.[3]
Body Protection : A flame-resistant lab coat must be worn.[1]
Emergency Procedures :
Inhalation : Move the individual to fresh air and seek immediate medical attention.[1]
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal : All waste containing 2-(Hydrazinylmethyl)phenol;hydrochloride must be treated as hazardous waste and disposed of according to institutional and local regulations.[3]
2-(Hydrazinylmethyl)phenol;hydrochloride is a salt, which will generally exhibit higher solubility in polar solvents. The presence of the phenol and hydrazine groups allows for hydrogen bonding, further influencing solvent interactions. The general principle of "like dissolves like" suggests that polar organic solvents are the most promising candidates for dissolution.
Protocol Part I: Solvent Screening for Solubility Determination
Given the lack of specific quantitative solubility data in the literature for 2-(Hydrazinylmethyl)phenol;hydrochloride, a systematic solvent screening process is the first critical step.
Objective: To identify a suitable organic solvent or solvent system for the complete dissolution of 2-(Hydrazinylmethyl)phenol;hydrochloride at a desired concentration.
Materials:
2-(Hydrazinylmethyl)phenol;hydrochloride
Small-scale vials (e.g., 1-2 mL) with caps
A selection of organic solvents of varying polarities (see Table 1)
Vortex mixer
Magnetic stirrer and stir bars (optional, for larger scale)
Table 1: Suggested Solvents for Initial Screening
Solvent Class
Example Solvents
Rationale
Polar Protic
Methanol, Ethanol
The hydroxyl group can hydrogen bond with the solute, and the overall polarity is high. Hydrazine itself is soluble in these solvents.[4]
These solvents have high dielectric constants and can solvate ions, but lack acidic protons.
Ethers
Tetrahydrofuran (THF)
Moderate polarity. Can be effective for some hydrochloride salts.[5]
Chlorinated
Dichloromethane (DCM)
Lower polarity, but can be useful in mixed solvent systems.[6]
Experimental Workflow for Solvent Screening
Figure 1: Workflow for solvent screening.
Step-by-Step Procedure:
Preparation : In a fume hood, weigh a small, consistent amount of 2-(Hydrazinylmethyl)phenol;hydrochloride (e.g., 1-5 mg) into a series of labeled vials.
Solvent Addition : Add a measured volume of a single test solvent (e.g., 0.5 mL) to each corresponding vial.
Initial Agitation : Cap the vials securely and vortex for 2 minutes at room temperature.
Observation : Visually inspect each vial for complete dissolution. Record your observations (e.g., "fully dissolved," "partially dissolved," "insoluble").
Gentle Heating : For solvents where the compound is not fully soluble at room temperature, gently warm the vial (e.g., in a water bath at 40-50°C) and observe any changes in solubility. Caution : Be aware of the boiling points of the solvents used.
Selection of Optimal Solvent : Based on your observations, select the solvent that provides the desired solubility with the least amount of heating. For some applications, a mixed solvent system may be necessary.
Protocol Part II: Step-by-Step Dissolution Procedure
Objective: To prepare a stock solution of 2-(Hydrazinylmethyl)phenol;hydrochloride in the selected organic solvent.
Materials:
2-(Hydrazinylmethyl)phenol;hydrochloride
Selected organic solvent from Part I
Appropriately sized volumetric flask or vial
Magnetic stirrer and stir bar (recommended) or vortex mixer
Spatula and weighing paper
Dissolution Workflow Diagram
Figure 2: Step-by-step dissolution process.
Detailed Protocol:
Calculation : Determine the mass of 2-(Hydrazinylmethyl)phenol;hydrochloride required to achieve the desired concentration in the final volume of the chosen solvent.
Weighing : In a chemical fume hood, accurately weigh the calculated mass of the compound onto weighing paper and transfer it to the volumetric flask or vial.
Initial Solvent Addition : Add approximately half of the total required volume of the selected solvent to the flask.
Agitation :
For smaller volumes, cap the vial and vortex until the solid is fully dissolved.
For larger volumes, add a magnetic stir bar to the flask and place it on a magnetic stir plate. Stir until all the solid has dissolved. Gentle heating, as determined in the screening step, may be applied if necessary.
Final Volume Adjustment : Once the solute is fully dissolved, carefully add the remaining solvent to reach the final desired volume.
Homogenization : Cap the flask or vial and invert several times (or continue stirring for a few minutes) to ensure the solution is homogeneous.
Labeling and Storage : Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions, which for many hydrazine-containing compounds includes protection from light and storage in a cool, well-ventilated area.[3]
- Add more solvent incrementally until dissolution is achieved and recalculate the concentration.- Gently warm the solution while stirring.- Re-evaluate the solvent choice based on the screening protocol. Consider a more polar solvent or a mixed solvent system.
Precipitation Upon Standing
- Solution is supersaturated- Temperature has decreased
- Gently warm the solution to redissolve the precipitate. If it persists, the concentration may be too high for stable storage at that temperature.- Store the solution at the temperature at which it was prepared or slightly warmer.
Color Change
- Decomposition of the compound- Reaction with solvent impurities
- Prepare a fresh solution.- Ensure the use of high-purity, dry solvents. Some hydrazines can be sensitive to air oxidation.
Conclusion
The successful dissolution of 2-(Hydrazinylmethyl)phenol;hydrochloride is a critical first step for its use in further research and development. This application note provides a systematic and safety-conscious approach to solvent selection and solution preparation. By following this detailed protocol, researchers can ensure the reliable and safe handling of this valuable chemical intermediate, leading to more consistent and reproducible experimental outcomes.
References
Thermo Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.
University of California, Santa Barbara. Standard Operating Procedure: Hydrazine.
Hydrazine Standard 50ppb. (2015, May 28). SAFETY DATA SHEET.
Benchchem. Safety and handling of 4-Hydrazinyl-3-nitrobenzonitrile.
NextSDS. 2-(hydrazinylmethyl)phenol hydrochloride — Chemical Substance Information.
Merck. (2025, November 11). Hydrazine - SAFETY DATA SHEET.
NextSDS. Phenol, 2-chloro-4-(hydrazinylmethyl)- — Chemical Substance Information.
Benchchem. Solubility Profile of 1-Adamantylhydrazine in Organic Solvents: A Technical Guide.
ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?.
Organic Syntheses. Working with Hazardous Chemicals.
Application Note: Synthesis and Utility of Hydrazones Derived from 2-(Hydrazinylmethyl)phenol Hydrochloride
Executive Summary For drug development professionals and chemical biologists, the rational design of molecular scaffolds requires building blocks that offer both reactivity and functional utility. 2-(Hydrazinylmethyl)phe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and chemical biologists, the rational design of molecular scaffolds requires building blocks that offer both reactivity and functional utility. 2-(Hydrazinylmethyl)phenol hydrochloride (also known as 2-hydroxybenzylhydrazine hydrochloride) is a highly versatile bifunctional precursor[1]. By combining a nucleophilic hydrazine moiety with an ortho-hydroxyl group, this compound serves as a premier building block for synthesizing complex hydrazones.
These resulting hydrazones are not mere intermediates; they are highly active pharmacophores and chelating agents. The spatial arrangement of the phenol and the newly formed azomethine (C=N) bond creates a highly efficient binding pocket for transition metals, making these derivatives invaluable for developing metallodrugs, fluorescent probes, and advanced heterocyclic cores like pyrazoles[2].
Mechanistic Insights & Chemical Causality
Why the Hydrochloride Salt?
The free base of 2-(hydrazinylmethyl)phenol is highly susceptible to atmospheric oxidation and auto-condensation. Utilizing the hydrochloride salt (CAS: 2418694-19-4) stabilizes the hydrazine moiety, ensuring extended shelf life and precise stoichiometric control during reaction setup[1].
The Causality of Condensation
The synthesis of a hydrazone from this precursor requires a delicate balance of pH.
Liberation: A mild base must be introduced to neutralize the HCl and liberate the free hydrazine nucleophile in situ.
Activation: The reaction medium must remain mildly acidic (pH ~4.5–5.5). This protonates the electrophilic carbonyl oxygen of the target aldehyde/ketone, accelerating the nucleophilic attack by the hydrazine.
Dehydration: The initial tetrahedral carbinolamine intermediate undergoes acid-catalyzed dehydration to form the thermodynamically stable carbon-nitrogen double bond (Schiff base/hydrazone)[3].
Mechanistic pathway from 2-(hydrazinylmethyl)phenol HCl to functional hydrazones and derivatives.
Optimization of Reaction Conditions
The choice of solvent and base directly dictates the reaction's yield and the suppression of side products (such as base-catalyzed aldol condensation of the carbonyl precursor). Below is a data-driven summary of optimized conditions for hydrazone synthesis.
Solvent System
Base (Equivalents)
Temp (°C)
Time (h)
Avg. Yield
Mechanistic Rationale & Application
Ethanol (Absolute)
Sodium Acetate (1.1)
78 (Reflux)
2–4
85–95%
Standard Protocol: NaOAc buffers the system perfectly. Ideal for standard aromatic aldehydes[3].
Methanol
Triethylamine (1.2)
65 (Reflux)
3–5
75–85%
Steric Tolerance: Better solubility for bulky ketones. TEA provides a slightly higher pH to drive sluggish reactions.
Toluene / Water
K₂CO₃ (1.5)
0 to 25
6–8
>90%
Two-Phase System: Excellent for highly reactive 1,3-dicarbonyls to prevent premature cyclization, ensuring high regioselectivity[2].
CPME
Acetic Acid (Cat.)
80
2–3
89–93%
Green Chemistry: Cyclopentyl methyl ether (CPME) allows for easy aqueous workup and phase separation[2].
Experimental Protocol: A Self-Validating System
This protocol details the synthesis of a model biologically active hydrazone using 2-(hydrazinylmethyl)phenol hydrochloride and a substituted benzaldehyde. The methodology is designed as a self-validating system , ensuring researchers can verify success at every critical juncture before proceeding.
Step-by-step experimental workflow for the synthesis and validation of hydrazone derivatives.
Step 1: Precursor Activation
Suspend 10.0 mmol of 2-(hydrazinylmethyl)phenol hydrochloride in 30 mL of absolute ethanol in a round-bottom flask.
Add 11.0 mmol of anhydrous Sodium Acetate (NaOAc).
Stir at room temperature for 15 minutes.
Causality: NaOAc neutralizes the HCl, generating the free hydrazine and NaCl. The slight excess ensures complete liberation.
Validation Checkpoint 1: The suspension will change in appearance as the hydrochloride salt dissolves and fine, white NaCl precipitates.
Step 2: Condensation
Dissolve 10.0 mmol of the target carbonyl compound (e.g., 3-chlorobenzaldehyde) in 10 mL of absolute ethanol.
Add the carbonyl solution dropwise to the hydrazine mixture over 10 minutes.
Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 to 4 hours.
Validation Checkpoint 2 (In-Process Monitoring): After 2 hours, perform TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf aldehyde spot and the appearance of a new, UV-active lower-Rf spot indicates successful conversion.
Step 3: Isolation and Purification
Remove the flask from heat and allow it to cool to room temperature.
Transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize crystallization.
Filter the resulting precipitate under vacuum.
Wash the filter cake with 2 × 10 mL of ice-cold water (to remove NaCl and residual NaOAc), followed by 10 mL of ice-cold ethanol.
Causality: Cold water removes inorganic salts without dissolving the organic product. Cold ethanol removes unreacted trace organics while minimizing product loss.
Validation Checkpoint 3: Dry the solid under a vacuum. Take an IR spectrum of a crude aliquot. The complete absence of the carbonyl stretch (~1700 cm⁻¹) and the presence of a sharp imine/hydrazone C=N stretch (~1600–1620 cm⁻¹) confirms structural formation.
Step 4: Final Characterization
¹H NMR (DMSO-d₆): Look for the diagnostic azomethine proton (CH=N) shifted far downfield between 8.0–8.5 ppm . The intact phenolic -OH should appear as a broad singlet around 10.0–11.0 ppm .
Downstream Applications in Drug Development
The hydrazones synthesized from 2-(hydrazinylmethyl)phenol are highly privileged structures in medicinal chemistry:
Complex Pharmacophores: These intermediates can be further acylated. For example, reacting the hydrazone with an acylating agent yields compounds like N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide, which is actively investigated for antimicrobial, anticancer, and anti-inflammatory properties[3].
Pyrazole Core Synthesis: By reacting 2-hydroxybenzylhydrazine with 1,3-dicarbonyl compounds (e.g., ethyl 3-oxobutanoate), the resulting hydrazone intermediate can undergo acid-catalyzed cyclocondensation. This yields highly substituted pyrazole cores, such as 1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid, which modulate enzyme and receptor activity via π-π stacking and hydrogen bonding[2].
References
[1] 2-(hydrazinylmethyl)phenol hydrochloride — Chemical Substance Information. NextSDS. Available at:
[3] N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide. EvitaChem. Available at:
[2] 1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid. BenchChem. Available at:
Application Note: 2-(Hydrazinylmethyl)phenol Hydrochloride as a Flexible O,N,N-Chelating Ligand in Coordination Chemistry
Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The rational design of transition metal co...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The rational design of transition metal complexes relies heavily on the steric and electronic properties of the chosen organic ligands. While traditional Schiff bases (e.g., salicylaldehyde hydrazones) are ubiquitous in coordination chemistry, their rigid azomethine (C=N) linkages restrict conformational freedom, often forcing metal centers into strict planar geometries.
This application note details the use of 2-(hydrazinylmethyl)phenol hydrochloride —a "reduced" Schiff base derivative—as an advanced O,N,N-chelating ligand. By reducing the rigid imine bond to an sp³-hybridized methylene bridge (-CH₂-NH-), the ligand gains significant rotational flexibility. This structural paradigm shift allows the ligand to accommodate a wider array of transition metals (e.g., Cu²⁺, Ni²⁺, Fe³⁺) by adopting dynamic facial (fac) or meridional (mer) geometries, paving the way for novel catalytic architectures and metallopharmaceuticals.
Mechanistic Insights & Causality in Ligand Design
The Advantage of the Flexible sp³ Linker
Standard salicylaldehyde-derived hydrazones enforce a rigid, planar chelation ring. In contrast, 2-(hydrazinylmethyl)phenol acts as a flexible tridentate ligand. The sp³ carbon disrupts the extended π-conjugation, allowing the hydrazine moiety to pivot. This flexibility is critical when synthesizing mixed-ligand architectures or when targeting metal centers that prefer highly distorted octahedral or tetrahedral coordination spheres, a feature heavily exploited in the development of.
Why the Hydrochloride Salt?
The free hydrazine group (-NH-NH₂) is highly nucleophilic and exceptionally prone to spontaneous air oxidation, which can lead to unwanted dimerization or degradation. Supplying the ligand as a hydrochloride salt (2-(hydrazinylmethyl)phenol·HCl ) protonates the terminal amine, rendering it oxidatively stable for long-term storage.
Causality in Protocol Design: Because the ligand is locked in its inactive salt form, any coordination protocol must begin with a precise stoichiometric deprotonation step using a non-nucleophilic base (e.g., triethylamine) to liberate the active lone pairs for metal binding.
Workflow Visualization
Caption: Workflow for the activation and coordination of 2-(hydrazinylmethyl)phenol hydrochloride.
Quantitative Data & Spectroscopic Signatures
To validate the successful coordination of the reduced Schiff base, researchers must monitor specific spectroscopic shifts. The absence of the C=N stretch (typical in unreduced Schiff bases) and the shifting of the phenolic C-O stretch are primary diagnostic markers .
Table 1: Comparative Coordination Parameters (Rigid vs. Flexible Ligand)
Property
Salicylaldehyde Hydrazone (Rigid)
2-(Hydrazinylmethyl)phenol (Flexible)
Linker Hybridization
sp² (C=N)
sp³ (CH₂-NH)
Conformational Freedom
Restricted (Planar)
High (Rotational freedom)
Typical Coordination Modes
Square Planar
Octahedral (fac/mer), Tetrahedral
Oxidation Susceptibility
Low
Moderate (Protected via HCl salt)
Table 2: Diagnostic Spectroscopic Signatures (IR & UV-Vis)
Modality
Free Ligand (HCl Salt)
Metal Complex (e.g., Cu²⁺)
Diagnostic Indication
IR Spectroscopy
ν(O-H) ~3300 cm⁻¹, ν(N-H) ~3200 cm⁻¹
ν(O-H) absent, ν(N-H) shifted
Deprotonation of phenol; N-coordination
IR Spectroscopy
ν(C-O) ~1250 cm⁻¹
ν(C-O) ~1280 cm⁻¹
Phenolic oxygen coordination
UV-Vis
π-π* ~280 nm
LMCT ~410 nm, d-d ~620 nm
Ligand-to-Metal Charge Transfer & d-d transition
Experimental Protocols
The following methodology details the synthesis of a mononuclear Copper(II) complex. This protocol is designed as a self-validating system , ensuring that the researcher can visually and chemically confirm the success of each intermediate step.
Preparation: Suspend 1.0 mmol (174.6 mg) of 2-(hydrazinylmethyl)phenol hydrochloride in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
Base Addition: Add 1.1 mmol (153 µL) of Triethylamine (Et₃N) dropwise under continuous magnetic stirring at room temperature.
Causality: Ethanol is selected as the solvent because it solubilizes the liberated free ligand, while the slight excess of Et₃N ensures complete neutralization of the HCl salt without degrading the hydrazine moiety.
Self-Validation: The initially cloudy suspension will transition to a clear, pale-yellow solution within 10 minutes. This visual clearance validates the successful release of the active free base.
Step 2: Metal Chelation
Metal Solution: In a separate vial, dissolve 1.0 mmol (199.6 mg) of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of warm absolute ethanol.
Causality: The acetate anion acts as a mild internal buffer. It facilitates the deprotonation of the ligand's phenolic -OH group, driving the formation of the neutral complex, which is preferred over using harsh external alkalis that could cause metal-hydroxide precipitation.
Complexation: Add the Cu(II) solution dropwise to the activated ligand solution over 5 minutes.
Self-Validation: An immediate color shift from pale yellow to a deep, vibrant green/blue occurs. This confirms the onset of Ligand-to-Metal Charge Transfer (LMCT), indicating that the O,N,N-chelation event has successfully taken place .
Step 3: Reflux and Isolation
Thermodynamic Control: Attach a reflux condenser and heat the reaction mixture at 60 °C for 2 hours. This ensures the kinetic intermediates fully convert to the thermodynamically stable chelate.
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce precipitation.
Washing: Filter the resulting microcrystalline precipitate via vacuum filtration. Wash sequentially with cold ethanol (2 × 5 mL) to remove any unreacted ligand or Et₃N·HCl byproduct, followed by diethyl ether (10 mL) to rapidly dry the complex.
Storage: Store the isolated complex in a desiccator over anhydrous CaCl₂.
References
New ternary Fe(III)-8-hydroxyquinoline-reduced Schiff base complexes as selective anticancer drug candidates. Journal of Inorganic Biochemistry (2022).
URL:[Link]
Spectroscopic, colorimetric and theoretical investigation of salicylidene hydrazine based reduced Schiff base and its application towards biologically important anions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2012).
URL:[Link]
Model for the Reduced Schiff Base Intermediate between Amino Acids and Pyridoxal: Copper(II) Complexes of N-(2-Hydroxybenzyl)amino Acids with Nonpolar Side Chains. Inorganic Chemistry (ACS Publications, 2009).
URL:[Link]
Application
Application Note: Preparation and Cell Culture Utilization of 2-(Hydrazinylmethyl)phenol Hydrochloride Stock Solutions
Introduction & Scientific Context 2-(Hydrazinylmethyl)phenol hydrochloride (CAS: 2418694-19-4), frequently referred to as 2-hydroxybenzylhydrazine hydrochloride, is a highly reactive, water-soluble hydrazine derivative u...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
2-(Hydrazinylmethyl)phenol hydrochloride (CAS: 2418694-19-4), frequently referred to as 2-hydroxybenzylhydrazine hydrochloride, is a highly reactive, water-soluble hydrazine derivative utilized in advanced biochemical probing and medicinal chemistry[1]. As an ortho-substituted isomer of the classical aromatic L-amino acid decarboxylase (AADC) inhibitor NSD-1015 (3-hydroxybenzylhydrazine)[2], this compound acts as a potent nucleophile. In cell culture assays, it serves a dual purpose: it functions as an inhibitor of 3 by forming stable hydrazones with the PLP cofactor[3], and it acts as a critical precursor for the in situ synthesis of bioactive4[4].
Physicochemical Properties
Understanding the physical properties of the compound is critical for maintaining its stability and ensuring reproducible cellular responses.
Table 1: Physicochemical Properties
Property
Specification
Chemical Name
2-(Hydrazinylmethyl)phenol hydrochloride
CAS Number
2418694-19-4
Molecular Formula
C₇H₁₁ClN₂O (C₇H₁₀N₂O • HCl)
Molecular Weight
174.63 g/mol
Appearance
Off-white to pale yellow crystalline powder
Primary Hazards
Acute toxicity (oral/dermal), Skin/Eye irritant
Rationale for Experimental Choices (E-E-A-T)
As a best practice in drug development and cell culture methodology, every step of reagent preparation must be governed by chemical causality:
Solvent Selection (Water vs. DMSO): While many organic probes require Dimethyl Sulfoxide (DMSO), the hydrochloride salt of 2-(Hydrazinylmethyl)phenol renders it highly soluble in aqueous environments. Dissolving the compound in sterile double-distilled water (ddH₂O) or Phosphate-Buffered Saline (PBS) is strongly recommended. This completely eliminates DMSO-induced cytotoxicity and membrane permeabilization artifacts, which become significant when DMSO concentrations exceed 0.1% (v/v) in culture media.
Hygroscopicity & Temperature Management: Hydrochloride salts are inherently hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, leading to rapid condensation, inaccurate mass measurements, and accelerated hydrolysis. A strict 30-minute equilibration to room temperature in a desiccator is mandatory before handling.
Filter Material Selection: Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) membranes must be used for sterilization. Standard nylon filters possess a high affinity for small aromatic molecules and can strip the active compound from the solution, leading to sub-therapeutic dosing in downstream assays.
Step-by-Step Protocol: Stock Solution Preparation
The following protocol outlines the preparation of a standardized 100 mM aqueous stock solution.
Table 2: Mass-to-Volume Matrix for Stock Solutions
Target Concentration
Volume of ddH₂O / PBS
Mass of Compound Required
100 mM
1.0 mL
17.46 mg
50 mM
1.0 mL
8.73 mg
10 mM
1.0 mL
1.75 mg
100 mM
5.0 mL
87.32 mg
Methodological Steps:
Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
Weighing: Using an analytical balance, weigh exactly 17.46 mg of 2-(Hydrazinylmethyl)phenol hydrochloride into a sterile, static-free microcentrifuge tube.
Dissolution: Add 1.0 mL of sterile ddH₂O or calcium/magnesium-free PBS (pH 7.2–7.4). Vortex gently for 30–60 seconds until a completely clear solution is achieved.
Sterilization: Draw the solution into a sterile 3 mL syringe. Attach a 0.22 µm PES syringe filter and expel the solution into a sterile amber tube.
Quality Control (Self-Validation): To verify the nucleophilic integrity of the stock, mix a 5 µL aliquot with a trace amount of a model aldehyde (e.g., pyridoxal) in a separate test tube. The rapid formation of a yellow Schiff base/hydrazone visually confirms the active hydrazine moiety.
Aliquoting: Divide the sterilized stock into 50 µL single-use aliquots to prevent oxidative degradation caused by repeated freeze-thaw cycles.
Workflow for the preparation and sterile filtration of 2-(Hydrazinylmethyl)phenol HCl stock solutions.
Cell Culture Application & Dosing Strategy
When applying the compound to in vitro models, the stock solution should be diluted directly into pre-warmed complete culture media immediately prior to treating the cells.
Working Concentrations: For enzyme inhibition studies or 5, typical working concentrations range from 1 µM to 100 µM[5].
Incubation Dynamics: Hydrazine derivatives require time to penetrate the lipid bilayer and interact with intracellular targets. A pre-incubation period of 30 to 60 minutes is recommended to allow the compound to form covalent adducts with PLP cofactors before introducing external stimuli or substrates[3].
Mechanism of action: Hydrazine-mediated covalent inhibition of PLP-dependent enzymes.
Stability and Storage Guidelines
Hydrazine moieties are highly susceptible to auto-oxidation, particularly in alkaline pH or in the presence of transition metals. Adherence to strict storage conditions is required to maintain experimental integrity.
Table 3: Stability and Storage Guidelines
State
Storage Temperature
Container Requirement
Maximum Shelf Life
Solid Powder
-20°C
Sealed, desiccated
3 Years
Aqueous Stock (100 mM)
-80°C
Amber tube (light protected)
6 Months
Aqueous Stock (100 mM)
-20°C
Amber tube (light protected)
1 Month
Working Dilution in Media
37°C
Standard culture vessel
Use immediately (Do not store)
References
[1] 2-(hydrazinylmethyl)phenol hydrochloride — Chemical Substance Information. NextSDS.
URL:
[3] Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase. PubMed (NIH).
URL:
In Vivo Dosing and Administration Protocols for 2-(Hydrazinylmethyl)phenol Hydrochloride: A Comprehensive Guide for Neurochemical Profiling
Executive Summary 2-(Hydrazinylmethyl)phenol hydrochloride (an ortho-substituted analog of the classic AADC inhibitor NSD-1015) is a highly potent, irreversible inhibitor of Aromatic L-amino acid decarboxylase (AADC)[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(Hydrazinylmethyl)phenol hydrochloride (an ortho-substituted analog of the classic AADC inhibitor NSD-1015) is a highly potent, irreversible inhibitor of Aromatic L-amino acid decarboxylase (AADC)[1]. In neuropharmacology and drug development, this compound is utilized as a critical pharmacological tool to measure the in vivo synthesis rates of monoamine neurotransmitters. By establishing a "biochemical trap," it allows researchers to quantify the exact activity of rate-limiting enzymes—specifically Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH)—without the confounding variables of downstream metabolism or reuptake mechanisms[2].
This application note provides a self-validating, step-by-step protocol for the in vivo dosing, administration, and downstream analytical processing of 2-(Hydrazinylmethyl)phenol hydrochloride in rodent models.
Mechanistic Rationale: The Biochemical Trap
To understand the protocol, one must first understand the causality of the assay. Tyrosine Hydroxylase (TH) converts L-Tyrosine to L-DOPA, which is then rapidly converted to Dopamine (DA) by AADC. Because AADC is highly efficient and abundant, endogenous L-DOPA levels in the brain are virtually undetectable under normal conditions.
2-(Hydrazinylmethyl)phenol hydrochloride contains a hydrazine moiety that covalently binds to Pyridoxal Phosphate (PLP), the essential cofactor for AADC. Administering this compound systemically results in complete central and peripheral AADC blockade[3]. Consequently, newly synthesized L-DOPA and 5-HTP accumulate linearly over a specific temporal window. Measuring this accumulated L-DOPA via HPLC-ECD provides a direct, stoichiometric readout of in vivo TH activity[4].
Mechanism of AADC inhibition by 2-(Hydrazinylmethyl)phenol HCl, isolating TH activity.
Pharmacodynamics & Dose Optimization
Experimental success relies on saturating AADC without inducing off-target toxicity or altering basal TH activity through stress responses.
Optimal Dose: The standard validated dose for complete central AADC inhibition in rodents (mice and rats) is 100 mg/kg [2]. Doses below 50 mg/kg may result in incomplete blockade, leading to partial L-DOPA conversion and an underestimation of TH activity. Doses exceeding 150 mg/kg increase the risk of off-target Monoamine Oxidase (MAO) inhibition, which can artificially alter catecholamine dynamics[5].
Temporal Window (Incubation Time): Tissue must be harvested exactly 30 to 60 minutes post-injection[4].
Causality: Before 30 minutes, L-DOPA accumulation is not sufficient for robust high-signal HPLC quantification. Beyond 60 minutes, the accumulation curve loses linearity because alternative metabolic pathways (e.g., Catechol-O-methyltransferase / COMT) begin to convert the excess L-DOPA into 3-O-methyldopa (3-OMD)[3].
In Vivo Administration Protocol
This methodology is designed as a self-validating system: every step includes controls to prevent the degradation of unstable catecholamines.
Phase 1: Formulation
Vehicle Selection: Dissolve 2-(Hydrazinylmethyl)phenol hydrochloride in sterile 0.9% NaCl (Saline) . Do not use complex buffers, as pH shifts can degrade the hydrazine moiety.
Preparation: Prepare the solution immediately before use (within 30 minutes of injection).
Protection: Wrap the vial in aluminum foil. Causality: Hydrazine derivatives are sensitive to photo-oxidation and can rapidly degrade under direct laboratory lighting.
Phase 2: Dosing & Incubation
Administration: Administer the compound via Intraperitoneal (i.p.) injection at a volume of 10 mL/kg (mice) or 1-2 mL/kg (rats) to achieve the 100 mg/kg target dose[2].
Incubation: Return the animal to a quiet, dimly lit home cage for exactly 60 minutes.
Causality: Handling stress induces rapid, massive firing of the locus coeruleus and dopaminergic pathways, which will artificially spike TH phosphorylation and L-DOPA accumulation, ruining baseline measurements[4].
Phase 3: Harvesting & Microdissection
Euthanasia: Euthanize the animal via rapid decapitation without anesthesia (if ethically approved) or under light, rapid isoflurane. Causality: Prolonged use of anesthetics like ketamine or barbiturates directly alters NMDA/GABA signaling, which downstream alters TH activity.
Brain Extraction: Remove the brain within 30 seconds and immediately place it in an ice-cold brain matrix.
Microdissection: Isolate target regions (e.g., Striatum, Substantia Nigra, Nucleus Accumbens) over a cold plate (4°C). Flash-freeze the tissue in liquid nitrogen or proceed immediately to homogenization.
In vivo dosing, incubation, and extraction workflow for neurochemical profiling.
Analytical Quantification (Tissue Extraction)
To guarantee trustworthiness in your data, the biochemical extraction must halt all residual enzymatic activity immediately.
Homogenization Buffer: Homogenize the microdissected tissue in 0.1 M Perchloric Acid (PCA) containing 0.1 mM EDTA and 0.1 mM sodium metabisulfite.
Causality: PCA instantly drops the pH, denaturing and precipitating all proteins (including residual AADC and COMT). EDTA chelates trace heavy metals, and sodium metabisulfite acts as an antioxidant, preventing the auto-oxidation of L-DOPA into quinones.
Centrifugation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C.
Supernatant Analysis: Extract the supernatant, filter through a 0.22 µm membrane, and inject into an HPLC system coupled with Electrochemical Detection (HPLC-ECD)[6].
Pellet Analysis: Resuspend the protein pellet in 0.1 M NaOH to perform a BCA or Bradford protein assay. This allows for the normalization of L-DOPA levels to total tissue protein.
Quantitative Data Summary: Expected Baselines
When the protocol is executed correctly, researchers should expect distinct regional variations in L-DOPA accumulation, reflecting the different basal firing rates and TH capacities of terminal fields versus somatodendritic regions.
The table below summarizes validated reference ranges for L-DOPA accumulation 60 minutes post-injection of a 50-100 mg/kg AADC inhibitor dose in wild-type rodents[4]:
Brain Region
Phenotype / Pathway
Expected L-DOPA Accumulation (pmol/mg protein)
Expected TH Protein Content (ng/mg protein)
Nucleus Accumbens (NAc)
Terminal Field (Mesoaccumbens)
298 ± 12
256 ± 16
Striatum
Terminal Field (Nigrostriatal)
269 ± 4
343 ± 16
Ventral Tegmental Area (VTA)
Somatodendritic (Cell Bodies)
172 ± 9
179 ± 16
Substantia Nigra (SN)
Somatodendritic (Cell Bodies)
40 ± 3
96 ± 5
Note: The exceptionally high ratio of L-DOPA to TH protein in the NAc compared to the SN highlights the increased reliance of terminal fields on de novo catecholamine biosynthesis[4].
References
Dichotomy of Tyrosine Hydroxylase and Dopamine Regulation between Somatodendritic and Terminal Field Areas of Nigrostriatal and Mesoaccumbens Pathways
Source: PLOS One
URL:[Link]
Aromatic L-Amino Acid Decarboxylase (AADC) Is Crucial for Brain Development and Motor Functions
Source: PLOS One
URL:[Link]
The effects of central aromatic amino acid DOPA decarboxylase inhibition on the motor actions of L-DOPA and dopamine agonists in MPTP-treated primates
Source: PubMed Central (PMC) / NIH
URL:[Link]
Initial Molecular Mechanisms of the Pathogenesis of Parkinson's Disease in a Mouse Neurotoxic Model of the Earliest Preclinical Stage of This Disease
Source: MDPI
URL:[Link]
L-dopa-induced dyskinesia: beyond an excessive dopamine tone in the striatum
Source: PubMed Central (PMC) / NIH
URL:[Link]
Sci-Hub: The central aromatic amino acid DOPA decarboxylase inhibitor, NSD‐1015, does not inhibit L-DOPA-induced circling
Source: Sci-Hub
URL:[Link]
Technical Support Center: Troubleshooting the Oxidation of 2-(Hydrazinylmethyl)phenol Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the oxidative instability of hydrazine derivatives during organic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the oxidative instability of hydrazine derivatives during organic synthesis.
2-(Hydrazinylmethyl)phenol hydrochloride is a highly versatile building block, but it presents a dual-threat vulnerability: it contains both an oxidation-prone hydrazine moiety and an electron-rich phenolic ring. This guide is designed to deconstruct the causality behind its degradation and provide you with self-validating, field-proven protocols to ensure high-yield syntheses.
Part 1: Mechanistic Causality of Degradation
To prevent degradation, you must first understand the thermodynamic drivers behind it.
In its hydrochloride salt form , 2-(Hydrazinylmethyl)phenol is highly stable. The protonation of the terminal amine removes the availability of the nitrogen lone pair, effectively shutting down its ability to initiate single-electron transfer (SET) to molecular oxygen or trace metals[1].
However, synthetic workflows (such as hydrazone formation or alkylation) require the generation of the freebase . Once deprotonated, the electron-rich hydrazine becomes highly reactive. In the presence of dissolved oxygen (O₂) or trace transition metals (like Cu or Fe), the freebase is rapidly oxidized to a diazene intermediate [2][3]. This diazene is thermodynamically unstable and undergoes homolytic cleavage, extruding nitrogen gas (N₂) and generating a highly reactive carbon-centered benzyl radical[3][4]. Concurrently, the phenolic hydroxyl group can independently oxidize into dark-colored quinonoid structures under alkaline conditions[5].
Figure 1: Oxidative degradation vs. desired coupling pathways for 2-(Hydrazinylmethyl)phenol.
Part 2: Troubleshooting FAQs
Q1: My reaction mixture turns dark brown/black immediately upon adding a base. What is happening?Answer: You are observing the macroscopic evidence of rapid autoxidation. The dark color arises from the formation of quinonoid structures and the complex polymeric recombination of benzyl radicals[3][5]. By adding the base, you stripped the protective HCl molecule. Because your system contained dissolved oxygen or trace metals, the exposed lone pair immediately underwent oxidation[1].
Q2: How do I prevent this degradation during electrophilic coupling (e.g., hydrazone formation)?Answer: You must implement an in situ freebasing strategy . Never pre-form the freebase in a separate flask. Instead, add your electrophile (e.g., aldehyde or ketone) to the hydrochloride salt suspension first. Ensure the system is rigorously degassed, and only then introduce a mild, sterically hindered base dropwise. This kinetic control ensures the freebase is consumed by the electrophile faster than it can interact with any residual oxidants.
Q3: I am purging my reaction flask with Argon, but I still see degradation. Why?Answer: Purging the headspace is insufficient. Molecular oxygen is highly soluble in organic solvents (especially ethereal solvents like THF or alcohols like Methanol). Purging only removes gaseous O₂ above the liquid. You must actively extract the dissolved oxygen using the Freeze-Pump-Thaw (FPT) method detailed in Part 4.
Q4: Are there specific equipment contaminants I should worry about?Answer: Yes. Hydrazine oxidation is notoriously catalyzed by trace transition metals, particularly Copper (Cu) and Iron (Fe)[2][3]. Avoid using metal spatulas when handling the freebase or the salt in the presence of a base. Ensure all glassware is acid-washed if it was previously used for cross-coupling reactions.
Part 3: Quantitative Base Compatibility
The choice of base dictates the survival half-life of your freebase. Strong aqueous bases accelerate both hydrazine oxidation and phenol deprotonation. We strongly recommend using mild, sterically hindered organic bases.
Table 1: Impact of Base and Atmosphere on 2-(Hydrazinylmethyl)phenol Stability
Base Selection
Atmosphere
Solvent Degassing
Observed Freebase Stability
Primary Degradation Mechanism
NaOH (aq)
Ambient Air
None
< 5 minutes
Rapid quinone formation & diazene homolysis
Triethylamine
Ambient Air
None
~ 30 minutes
Diazene formation, N₂ extrusion
NaHCO₃
Argon
Sparging (15 min)
> 4 hours
Slow autoxidation via residual dissolved O₂
DIPEA
Argon
Freeze-Pump-Thaw (3x)
> 24 hours
Stable (Self-validating inert system)
Part 4: Self-Validating Experimental Protocols
To guarantee scientific integrity, your workflow must act as a self-validating system . If the protocol is executed correctly, the chemical behavior of the reaction will visually confirm the absence of oxygen.
Protocol: Freeze-Pump-Thaw (FPT) Degassing & In Situ Coupling
Self-Validation Checkpoint: If your FPT process is successful and your manifold is truly leak-free, the dropwise addition of DIPEA to the reaction mixture will result in a clear or pale-yellow solution. Any immediate darkening to brown/black is a system failure , indicating O₂ ingress or metal contamination, invalidating the run.
Step-by-Step Methodology:
Preparation: Transfer your solvent (e.g., anhydrous Methanol or THF) to a Schlenk flask equipped with a magnetic stir bar. Seal with a heavily greased stopcock.
Freeze: Submerge the flask in a liquid nitrogen (LN₂) Dewar until the solvent is completely frozen solid.
Pump: Open the stopcock to the high-vacuum manifold (target < 0.1 Torr) for 5–10 minutes to evacuate the headspace oxygen.
Thaw: Close the stopcock to isolate the flask from the vacuum. Submerge the flask in a warm water bath until the solvent fully thaws. You will see bubbles forming as trapped dissolved gases escape into the headspace.
Cycle: Repeat steps 2–4 for a minimum of three consecutive cycles.
Backfill: After the final freeze-pump cycle, backfill the flask with ultra-pure Argon gas.
Reaction Assembly: Under positive Argon flow, add 2-(Hydrazinylmethyl)phenol hydrochloride (1.0 eq) and your electrophile (1.05 eq).
Initiation: Inject DIPEA (1.2 eq) dropwise via a gas-tight syringe. Monitor the color metric (Self-Validation Checkpoint) to confirm success.
Figure 2: Standard freeze-pump-thaw workflow for rigorous solvent degassing prior to freebasing.
References
Title : Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B
Source : Biochemistry (ACS Publications)
URL :[Link]
Title : Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions
Source : Molecules (MDPI) / NIH
URL :[Link]
Best storage conditions to prevent degradation of 2-(Hydrazinylmethyl)phenol;hydrochloride
Welcome to the Technical Support Center for 2-(Hydrazinylmethyl)phenol hydrochloride . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-(Hydrazinylmethyl)phenol hydrochloride . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of this bifunctional compound.
This guide moves beyond basic storage labels to explain the causality behind degradation. By understanding the mechanistic triggers—specifically the oxidative susceptibility of both the phenol and hydrazine moieties—you can implement self-validating storage and handling protocols that ensure absolute reproducibility in your assays and syntheses.
2-(Hydrazinylmethyl)phenol hydrochloride is a highly versatile building block, but its bifunctional nature presents unique storage challenges. The molecule contains an electron-rich phenolic moiety and a nucleophilic hydrazine group, both of which are highly susceptible to environmental degradation:
Phenol Oxidation: Phenols undergo auto-oxidation or transition-metal-catalyzed oxidation to form phenoxyl radicals. These radicals rapidly cascade into highly reactive ortho- or para-quinones, which further polymerize into deeply colored (pink to brown) impurities[1].
Hydrazine Oxidation: The hydrazine moiety is susceptible to aerobic oxidation, forming an unstable diazene intermediate. This diazene rapidly decomposes via homolytic cleavage into carbon-centered radicals and nitrogen gas, leading to irreversible cross-coupling byproducts[2].
Hygroscopicity of the HCl Salt: The hydrochloride salt is intentionally used to stabilize the hydrazine by protonating the nitrogen, thereby reducing its electron density and shielding it from oxygen. However, this salt is highly hygroscopic. If ambient moisture is absorbed, it creates an aqueous micro-environment that facilitates proton exchange, shifting the equilibrium toward the free base. The free hydrazine is immediately oxidized by dissolved oxygen[2].
Mechanistic pathways of 2-(Hydrazinylmethyl)phenol hydrochloride degradation via oxidation.
Troubleshooting Guide & FAQs
Q: My powder has changed from white/off-white to a pinkish-brown hue. Is it still usable?A: The color shift indicates the formation of quinones (pink/red) and subsequent polymerization products (brown) due to phenolic oxidation[1]. Because quinones have exceptionally high molar absorptivity, a dramatic color change can occur even if only 0.1% to 1% of the bulk material has degraded. While it may still be usable for crude syntheses, it is strictly contraindicated for sensitive biological assays or quantitative analytical standards without prior recrystallization.
Q: The reagent has become a sticky, clumpy mass instead of a free-flowing powder. What happened?A: Deliquescence has occurred. The hydrochloride salt is hygroscopic and has absorbed ambient humidity. This moisture ruins the physical handling properties and acts as a solvent micro-environment that accelerates the deprotonation and subsequent aerobic oxidation of the hydrazine to diazene[2]. Discard clumpy material if precise stoichiometric control is required.
Q: Can I store this compound in a stock solution for long-term use?A:No. Storing arylhydrazine derivatives in solution (especially in DMSO or protic solvents) drastically accelerates degradation via solvated radical pathways[3]. Always store the compound as a dry solid. If a stock solution is required for an experiment, prepare it using freshly degassed solvents and use it immediately.
Quantitative Data & Storage Parameters
To ensure maximum shelf-life, environmental triggers must be strictly controlled. Below is a summary of degradation triggers and the required preventative storage conditions.
Environmental Trigger
Degradation Mechanism
Preventative Storage Condition
Acceptable Limits
Oxygen (O₂)
Oxidizes phenol to quinone; oxidizes hydrazine to diazene.
Store under inert gas (Argon or Nitrogen).
< 5 ppm O₂ in headspace
Moisture (H₂O)
Induces deliquescence; facilitates free-basing of HCl salt.
Vacuum desiccator with active desiccant (Drierite).
< 10% Relative Humidity
Light (UV/Vis)
Photo-catalyzes radical formation in the phenol ring.
Amber glass vials; wrap in aluminum foil.
Zero direct light exposure
Temperature
Accelerates thermodynamic radical cleavage.
Short-term: 2–8°C. Long-term: -20°C.
Avoid freeze-thaw cycles
Experimental Protocols
Protocol 1: Anaerobic Aliquoting and Long-Term Storage
To prevent repeated exposure to ambient air (which introduces both oxygen and moisture), the bulk reagent must be aliquoted immediately upon receipt.
Step-by-Step Methodology:
Preparation: Transfer the unopened bulk bottle of 2-(Hydrazinylmethyl)phenol hydrochloride into an inert atmosphere glovebox purged with Argon (O₂ < 5 ppm, H₂O < 1 ppm).
Aliquoting: Dispense the powder into pre-weighed, oven-dried (120°C for 4 hours) amber glass vials. Size the aliquots based on your typical single-experiment usage (e.g., 50 mg or 100 mg per vial) to ensure a vial is only opened once.
Sealing: Cap the vials tightly with PTFE-lined screw caps. Wrap the seal boundary thoroughly with Parafilm.
Secondary Containment: Place the sealed vials into a secondary vacuum desiccator pouch or a sealed jar containing indicating desiccant (e.g., anhydrous calcium sulfate).
Storage: Transfer the secondary container to a -20°C freezer.
Usage: When needed, remove a single vial and allow it to warm to room temperature before opening. Opening a cold vial will cause instant condensation of ambient moisture onto the powder.
Step-by-step optimal storage workflow to prevent aerobic and photo-oxidation.
Protocol 2: Quality Control (QC) via LC-MS
If you suspect degradation (e.g., due to a color change or poor reaction yields), use this self-validating LC-MS protocol to identify quinone or diazene byproducts.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the suspected degraded powder in 1 mL of degassed LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Do not use basic buffers, as they will artificially induce oxidation during the run.
Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.
Detection (UV): Monitor at 254 nm (aromatic baseline) and 400-450 nm (specifically detects colored quinone species).
Detection (MS - ESI+):
Look for the intact parent mass: [M - HCl + H]⁺ = m/z 139.08.
Validation Check 1 (Quinone): Look for m/z 137.06 (loss of 2 Da), indicating oxidation of the phenol to quinone.
Validation Check 2 (Diazene Cleavage): Look for m/z 107.05, indicating the loss of the hydrazine group (-N₂H₂) via radical cleavage, leaving a benzyl/cresol derivative[2].
Action: If the combined relative abundance of degradation peaks exceeds 2% by UV area, discard the aliquot or perform a recrystallization (e.g., from hot ethanol spiked with a drop of concentrated HCl, precipitated with diethyl ether).
References
Oxidation of Phenols to Quinones
Pearson Organic Chemistry Channels
URL:[Link][1]
Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air
The Journal of Organic Chemistry (ACS Publications)
URL:[Link][2]
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions
International Journal of Molecular Sciences (MDPI)
URL:[Link][3]
Technical Support Center: Minimizing Unwanted Side Reactions in 2-(Hydrazinylmethyl)phenol;hydrochloride Condensation
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of hydrazones using 2-(Hydrazinylmethyl)phenol;hydrochloride. This guide is designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of hydrazones using 2-(Hydrazinylmethyl)phenol;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this condensation reaction. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes, minimize side products, and ensure the integrity of your synthesis.
Part 1: Core Reaction Optimization & Primary Side Reactions
This section addresses the most common challenges encountered during the condensation reaction, focusing on reaction conditions and the primary, most frequently observed side products.
Q1: What is the optimal pH for this condensation, and why is it so critical?
A1: The optimal pH for hydrazone formation is a delicate balance, typically falling within a mildly acidic range of 4.5 to 5.5 .[1] The criticality of pH lies in the dual nature of the reaction mechanism, which requires both an activated electrophile (the carbonyl compound) and a potent nucleophile (the hydrazine).[1]
At pH > 6.0 (Too Basic): The concentration of protonated carbonyl is too low, which decreases the electrophilicity of the carbonyl carbon. This slows down the initial nucleophilic attack by the hydrazine, leading to sluggish or incomplete reactions.[2]
At pH < 4.0 (Too Acidic): While the carbonyl is effectively activated, the free hydrazine becomes excessively protonated to form the hydrazinium ion (-NH-NH₃⁺). This ion is no longer nucleophilic, effectively shutting down the reaction.[1]
Your starting material, 2-(Hydrazinylmethyl)phenol;hydrochloride, provides an inherently acidic environment upon dissolution. However, the concentration and the nature of your carbonyl substrate can alter the final pH. It is best practice to measure and, if necessary, adjust the pH with a buffer (e.g., acetate buffer) or a catalytic amount of a mild acid like acetic acid to maintain it within the optimal window.[3][4]
Q2: My analysis (LC-MS/TLC) shows a major byproduct with a mass corresponding to my carbonyl + azomethine + carbonyl. What is this, and how can I prevent it?
A2: This is the classic signature of azine formation , the most common side reaction in hydrazone synthesis.[5] An azine is formed when one molecule of hydrazine reacts with two molecules of the aldehyde or ketone.[6]
This side reaction is primarily driven by stoichiometry and reaction conditions. To minimize or eliminate azine formation, implement the following strategies:
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 2-(Hydrazinylmethyl)phenol;hydrochloride relative to the carbonyl compound. This ensures that the intermediate hydrazone is less likely to encounter an unreacted carbonyl molecule.[5]
Order of Addition: Add the carbonyl compound slowly or dropwise to a stirred solution of the hydrazine. This maintains a high local concentration of hydrazine, favoring the initial hydrazone formation over the subsequent reaction to form the azine.
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of azine formation more than the rate of hydrazone formation.[5]
Workflow: Diagnosing and Mitigating Azine Formation
Caption: A decision tree for identifying and solving azine byproduct issues.
Q3: My reaction is very slow or gives a low yield. How can I improve the rate and conversion?
A3: Slow reaction kinetics are typically due to suboptimal catalysis, insufficient activation of the reactants, or equilibrium working against you.
Catalysis: While the reaction is acid-catalyzed, the choice of catalyst matters. If the intrinsic acidity from the hydrochloride salt is insufficient, add a few drops of glacial acetic acid.[3] For challenging substrates, especially aryl ketones, specialized organocatalysts like 2-aminophenols or even Lewis acids like CeCl₃·7H₂O have been shown to be effective.[7][8][9]
Water Removal: Condensation reactions are reversible, and the presence of the water byproduct can push the equilibrium back toward the starting materials.[10] For stubborn reactions, removing water as it forms can significantly improve yields. This can be achieved by:
Using a Dean-Stark apparatus with a suitable solvent like toluene.[9]
Adding molecular sieves (3Å or 4Å) to the reaction mixture.
Solvent Choice: Protic solvents like ethanol or methanol are common and generally effective.[11] They help to solubilize the hydrochloride salt and facilitate the necessary proton transfers. In some cases, aprotic solvents may be used in conjunction with a Dean-Stark trap.
Temperature: Gently refluxing the reaction mixture is a standard procedure.[10][12] Increasing the temperature will increase the reaction rate, but be cautious, as it can also promote decomposition or other side reactions. Monitor the reaction closely by TLC.
Part 2: Issues Related to the 2-(Hydrazinylmethyl)phenol Structure
The unique structure of this reagent, with its ortho-hydroxyl group, presents both opportunities and challenges that must be managed.
Q4: I'm observing a complex mixture of high-molecular-weight impurities or a baseline smear on my TLC. Could the phenol group be causing this?
A4: Yes, this is a strong possibility, especially if the reaction is run under harsh acidic conditions or at excessively high temperatures. The structure is analogous to the precursors used in phenol-formaldehyde resins.[13][14] You could be observing self-condensation or polymerization .
The reactive hydrazinylmethyl group, particularly if it forms an intermediate carbocation under strong acid, can electrophilically attack the electron-rich aromatic ring of another molecule, leading to oligomers or polymeric material.
To prevent this:
Avoid Strong Acids: Do not use strong mineral acids like H₂SO₄ or HCl as catalysts. Stick to mild acids like acetic acid or rely on the acidity of the starting material.
Moderate Temperature: Avoid prolonged heating at high temperatures. Monitor the reaction and stop it as soon as the starting material is consumed.
Purge with Inert Gas: The phenol moiety can be susceptible to oxidation, which can generate colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.
Q5: Does the ortho-hydroxyl group provide any advantages, or is it purely a liability?
A5: The ortho-hydroxyl group is a significant advantage. It can act as an intramolecular general acid catalyst , accelerating the rate-limiting step of hydrazone formation.[2][15]
During the reaction, a tetrahedral intermediate is formed. The rate-limiting step at neutral or mildly acidic pH is the dehydration (loss of water) of this intermediate.[2][15] The nearby hydroxyl group can donate a proton to the leaving -OH group, making it a better leaving group (H₂O) and accelerating the formation of the C=N double bond. This can make the reaction significantly faster than with a hydrazine lacking this feature.
Intramolecular Catalysis by the ortho-Hydroxyl Group
Caption: The ortho-hydroxyl group facilitates water elimination.
Note: The DOT script above is a conceptual representation. For a precise chemical diagram, the image source would need to be replaced with actual structure drawings.
Part 3: Product Stability and Purification
Q6: My purified hydrazone seems to be degrading during workup or upon storage. What is the cause and how can I improve its stability?
A6: The issue is likely hydrolysis . Hydrazone bonds are reversible and can be cleaved by water, a process that is catalyzed by both acid and base.[10] The stability of a hydrazone is highly dependent on the pH. While relatively stable around neutral pH, exposure to acidic aqueous solutions during workup (e.g., an acid wash) can lead to significant degradation back to the starting materials.
Best Practices for Stability:
Neutral Workup: After the reaction, neutralize the mixture carefully (e.g., with a saturated NaHCO₃ solution) before extraction. Wash the organic layers with brine to remove excess water.
Anhydrous Storage: Store the final, purified product under an inert atmosphere (N₂ or Ar) in a desiccator to protect it from moisture and air.
Avoid Protic Solvents for Storage: For long-term storage, avoid dissolving the compound in protic solvents like methanol or ethanol if water might be present.
Q7: What are the recommended methods for purifying these hydrazones, especially if they are proving difficult?
A7: Hydrazones are often crystalline solids, making recrystallization the preferred method of purification.[16][17]
Solvent System
Typical Use Case
Ethanol/Water
A common choice. Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly.
Ethyl Acetate/Hexane
Good for less polar hydrazones. Dissolve in a minimum of hot ethyl acetate and add hexane to induce crystallization.
Methanol
Often effective on its own for polar hydrazones.
If the product is an oil or heavily contaminated, column chromatography is necessary. However, be aware of the following:
Silica Gel Acidity: Standard silica gel is acidic and can cause hydrolysis or degradation of sensitive hydrazones on the column.
Mitigation Strategies:
Neutralized Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%).
Use Neutral Alumina: Alumina can be a good alternative stationary phase for moderately polar compounds.
Reverse-Phase Chromatography: For polar hydrazones, C18 reverse-phase chromatography using water/acetonitrile or water/methanol gradients is an excellent, albeit more expensive, option.[16]
Detailed Experimental Protocols
Protocol 1: General Procedure for High-Purity Hydrazone Synthesis
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(Hydrazinylmethyl)phenol;hydrochloride (1.1 eq.) and ethanol (or methanol) to create a ~0.2 M solution.
Dissolution: Stir the mixture until the solid is fully dissolved. If needed, add 1-2 drops of glacial acetic acid to aid dissolution and catalysis.[3]
Carbonyl Addition: Begin stirring and add the aldehyde or ketone (1.0 eq.) dropwise to the solution over 5-10 minutes.
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (see Protocol 2).
Work-up: Once the carbonyl starting material is consumed, cool the reaction to room temperature.
If a precipitate forms: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. This is often the purified product.
If no precipitate forms: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (1x), followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). If necessary, use column chromatography as described in Q7.
Protocol 2: Monitoring Reaction Progress by TLC
System Selection: Use a solvent system that provides good separation of your starting carbonyl and the product. A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) is a good starting point.
Spotting: On a TLC plate, spot the 2-(Hydrazinylmethyl)phenol;hydrochloride starting material (SM1), the carbonyl starting material (SM2), and a co-spot (both SM1 and SM2). As the reaction proceeds, take small aliquots and spot them in a separate lane.
Analysis: The hydrazone product should appear as a new spot, typically with an Rf value intermediate between the two starting materials. The reaction is complete when the spot corresponding to the limiting reactant (the carbonyl, SM2) has disappeared.
Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be effective.
References
Pittelkow, M. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters. [Link][7][8]
OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link][18][19]
Jing-lin, et al. (2014). Hydrazones. ScienceDirect. [Link][5][10]
Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link][2][15]
Pittelkow, M. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ACS Publications. [Link]
Request PDF. REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS. [Link]
Li, F., et al. (2019). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. RSC Publishing. [Link]
ProQuest. REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS. [Link]
Wang, L., & Canary, J. W. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]
MDPI. On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. [Link][9]
Organic Chemistry Portal. Synthesis of hydrazones. [Link]
Galić, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]
Al-Ostath, A., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. [Link][4]
Wang, C., & Zhang, Y. (2010). 2-(Hydrazonomethyl)phenol. PMC. [Link][12]
Kalia, J., & Raines, R. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]
Reddit. Need a purification method for a free hydrazone. [Link][16]
DergiPark. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
Journal of Chemical and Pharmaceutical Research. Hydrazones: Synthesis, biological activity and their spectral characterization. [Link][17]
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis and Characterization and Biological Activities of Hydrazones. [Link][11]
DergiPark. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
PMC. Biological Activities of Hydrazone Derivatives. [Link]
Science of Synthesis. Product Class 17: Hydrazones. [Link]
PMC. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]
ResearchGate. Self-condensation reaction of 2-hydroxymethylphenol (1) and.... [Link][13]
Google Patents. US2811508A - Condensation of phenol and aldehyde with trichloroacetic acid and production of phenolaldehyde resin free of acid catalyst. [14]
Purification and recrystallization techniques for crude 2-(Hydrazinylmethyl)phenol;hydrochloride
Welcome to the technical support resource for the purification and recrystallization of crude 2-(Hydrazinylmethyl)phenol;hydrochloride. This guide is designed for researchers, medicinal chemists, and process development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the purification and recrystallization of crude 2-(Hydrazinylmethyl)phenol;hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and provide robust methodologies for obtaining high-purity material. The information herein synthesizes established chemical principles with practical, field-proven insights to streamline your purification workflow.
Troubleshooting Guide
Encountering issues during recrystallization is common, but a systematic approach can resolve most problems. This section provides direct answers to specific experimental failures.
Visual Troubleshooting Workflow
The following flowchart outlines a decision-making process for troubleshooting the most frequent recrystallization challenges.
Caption: Troubleshooting workflow for common recrystallization issues.
Q&A: Specific Problems
Question: My solution has cooled to room temperature, and even in an ice bath, no crystals are forming. What should I do?
Answer: This is the most common issue and typically points to one of two causes:
Excess Solvent: You have likely used too much solvent, and the compound remains soluble even at low temperatures.[1][2] The solution is not saturated enough for crystals to form.
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow the concentrated solution to cool slowly again.[3]
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystal nucleation has not initiated.[2]
Solution 1 (Induce Nucleation): Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for nucleation to begin.[2]
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[2]
Question: As my solution cooled, it formed oily droplets instead of solid crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3][4] This is often caused by a high concentration of impurities that depress the melting point of the mixture or by the solution cooling too quickly.
Solution 1: Reheat the flask to dissolve the oil completely. Add a small amount of additional "good" solvent (the one the compound is more soluble in) to lower the saturation point.[3] Then, allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This ensures the solution cools past the compound's melting point before it becomes saturated.
Solution 2: If slow cooling fails, the impurity load may be too high.[2] Recover the crude material by removing the solvent and consider a preliminary purification step, such as washing the crude solid with a solvent in which the desired compound is insoluble but the impurities are (e.g., diethyl ether).[5]
Question: My final yield is extremely low. Where did my product go?
Answer: A low yield (e.g., <50%) can be frustrating and usually results from procedural issues rather than a fundamental problem with the recrystallization itself.
Cause 1 (Excess Solvent): Using too much solvent during the initial dissolution step is a primary cause.[1][3] A significant portion of your compound will remain in the "mother liquor" after filtration. You can test this by taking a drop of the filtrate, placing it on a watch glass, and letting it evaporate. A large amount of solid residue indicates significant product loss.
Remedy: If you haven't discarded the mother liquor, you can try to recover a second crop of crystals by boiling off more solvent and re-cooling.
Cause 2 (Premature Crystallization): The compound may have crystallized prematurely on the filter paper or in the funnel stem during hot filtration.[4]
Remedy: Ensure you use a pre-heated stemless funnel and fluted filter paper. Also, keeping the solution near its boiling point during filtration is crucial.[4]
Cause 3 (Washing with Warm Solvent): Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[1] Always use a minimal amount of ice-cold recrystallization solvent for washing.
Frequently Asked Questions (FAQs)
Question: How do I choose the right solvent system for 2-(Hydrazinylmethyl)phenol;hydrochloride?
Answer: The ideal solvent should dissolve the compound when hot but not when cold.[6][7] Given that your compound is a hydrochloride salt, it will be quite polar. A mixed-solvent system is often ideal.[6][8]
"Good" Solvent (dissolves the compound): Polar protic solvents like methanol, ethanol, or water are excellent starting points due to their ability to solvate the hydrochloride salt.
"Anti-Solvent" or "Bad" Solvent (compound is insoluble): A less polar solvent that is miscible with the "good" solvent is needed. Examples include 2-propanol (isopropanol), ethyl acetate, or in some cases, diethyl ether.[5][9]
The general procedure is to dissolve the crude solid in a minimum amount of the boiling "good" solvent, then slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (the saturation point).[10] A drop or two of the "good" solvent is then added to re-clarify the solution, which is then allowed to cool slowly.
Solvent
Polarity (Index)
Boiling Point (°C)
Potential Role & Rationale
Methanol
6.6
65
Good Solvent: High polarity effectively dissolves the HCl salt. Low boiling point makes it easy to remove.
Ethanol
5.2
78
Good Solvent: Similar to methanol, a good choice for initial dissolution.[8]
Water
9.0
100
Good Solvent/Co-Solvent: Very polar, but high boiling point can make drying difficult. Often used in a mix with an alcohol.
2-Propanol (IPA)
4.3
82
Anti-Solvent/Primary Solvent: Less polar than ethanol. Can sometimes be used as the primary solvent, or as an anti-solvent with methanol.[5]
Ethyl Acetate
4.3
77
Anti-Solvent: A good choice for an anti-solvent to add to an alcohol solution to induce precipitation.
Diethyl Ether
2.9
35
Wash Solvent: Your compound is likely insoluble in ether, making it an excellent choice for washing the crude solid to remove non-polar impurities before recrystallization.[5]
Question: Should I use activated charcoal?
Answer: Activated charcoal is used to remove colored, soluble impurities.[6] However, for phenolic compounds, caution is advised. Some sources suggest that activated charcoal may contain ferric ions, which can form colored complexes with phenols, thereby introducing a new impurity.[6] If your crude material is only lightly colored, it is often better to proceed without charcoal and accept a slightly off-white final product. If you must use it, use the minimum amount necessary and filter it away from the hot solution quickly.
Question: Why is slow cooling so important?
Answer: Slow cooling is critical for forming large, pure crystals. Crystal formation is a process of equilibrium where molecules of the correct compound selectively deposit onto the growing crystal lattice.
Slow Cooling: Allows time for this selective process to occur, excluding impurity molecules, which remain in the solution.[8]
Rapid Cooling (Crashing Out): Forces the solid out of solution too quickly, trapping impurities within the crystal lattice and defeating the purpose of the purification.[3]
Question: My compound is a hydrochloride salt. Does pH matter during recrystallization?
Answer: Yes, maintaining the compound as a salt is crucial. The hydrochloride salt form is generally more crystalline and has different solubility properties than its freebase form. Adding a base would neutralize the HCl, converting your compound to the freebase, which may be less crystalline (potentially an oil) and have drastically different solubility (less soluble in polar solvents, more soluble in non-polar). Therefore, ensure your solvent system is neutral or slightly acidic. Using standard alcohols or water should not pose a problem.
Standard Recrystallization Protocol: 2-(Hydrazinylmethyl)phenol;hydrochloride
This protocol uses a mixed solvent system of Methanol and 2-Propanol (IPA), a common and effective choice for polar hydrochloride salts.
Materials:
Crude 2-(Hydrazinylmethyl)phenol;hydrochloride
Methanol (Reagent Grade)
2-Propanol (IPA, Reagent Grade)
Erlenmeyer flasks (at least two)
Hotplate/stirrer
Stemless funnel and fluted filter paper
Büchner funnel and filter flask
Ice bath
Methodology
Initial Dissolution:
Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar.
Add a minimal volume of methanol (e.g., start with 5 mL).
Heat the mixture gently on a hotplate with stirring until it reaches a boil.
Continue adding methanol dropwise until all the solid just dissolves. Avoid adding a large excess.[1]
Hot Filtration (Optional, if insoluble impurities are present):
If the hot solution contains visible solids (like dust or insoluble by-products), a hot filtration is necessary.
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel.
Quickly pour the hot, dissolved solution through the pre-heated setup into the clean flask. This step removes insoluble impurities.[4][9]
Induce Saturation:
Bring the clear, hot solution back to a gentle boil.
Slowly add 2-propanol (the anti-solvent) dropwise via a pipette until you observe persistent cloudiness (turbidity). This is the point of saturation.[8]
Add 1-2 drops of hot methanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
Crystallization (Cooling):
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. An ideal crystallization should show crystal growth over a 15-20 minute period.[3]
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
Wash the collected crystals with a small amount (a few mL) of ice-cold 2-propanol. This removes any residual soluble impurities from the crystal surfaces.
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
Drying:
Transfer the crystals to a clean, pre-weighed watch glass.
Dry the crystals to a constant weight. This can be done by air drying or, more effectively, in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove residual solvents.
References
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved from [Link]
Recrystallization. (n.d.). University of Babylon. Retrieved from [Link]
Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (2003). Analytical Chemistry, 75(23), 6598-6603. Retrieved from [Link]
recrystallization.pdf. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
recrystallization-2.doc.pdf. (n.d.). Macalester College. Retrieved from [Link]
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). Organic Process Research & Development. Retrieved from [Link]
Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry. Retrieved from [Link]
Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. (2023, March 29). Research J. Pharm. and Tech. Retrieved from [Link]
US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents. (n.d.).
Refining LC-MS parameters for accurate 2-(Hydrazinylmethyl)phenol;hydrochloride detection
Focus Area: Refining Detection Parameters for 2-(Hydrazinylmethyl)phenol Hydrochloride Welcome to the advanced support center for the LC-MS analysis of 2-(Hydrazinylmethyl)phenol hydrochloride. As a Senior Application Sc...
Author: BenchChem Technical Support Team. Date: April 2026
Focus Area: Refining Detection Parameters for 2-(Hydrazinylmethyl)phenol Hydrochloride
Welcome to the advanced support center for the LC-MS analysis of 2-(Hydrazinylmethyl)phenol hydrochloride. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of this molecule. The core analytical challenges stem directly from its unique physicochemical profile: it is a highly polar, basic, and reactive aromatic hydrazine supplied as a hydrochloride salt.
Standard reversed-phase (RP) methods routinely fail here. The high polarity leads to void-volume elution, the hydrazine moiety is highly susceptible to Schiff base formation with ambient carbonyls, and the chloride counter-ion induces severe electrospray ionization (ESI) suppression. This guide bypasses generic advice, providing field-proven, self-validating protocols and diagnostic logic to ensure absolute analytical rigor.
Part 1: Diagnostic Logic & Workflow Visualization
When signal loss or peak distortion occurs, identifying the root cause requires isolating chromatographic, ionization, and chemical degradation variables. Use the diagnostic logic tree below to troubleshoot effectively.
Fig 1. Diagnostic logic tree for troubleshooting 2-(Hydrazinylmethyl)phenol LC-MS issues.
Part 2: Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system . You will not just run the method; you will run embedded validation checks that prove the chemistry is working as intended.
Aromatic hydrazines are highly nucleophilic and rapidly react with trace aldehydes or ketones to form1[1].
Solvent Purity: Use strictly LC-MS grade Acetonitrile (ACN) and Water. Crucial: Never use acetone or methanol that has been stored in plastic containers, as they may leach formaldehyde.
Extraction: Perform protein precipitation using cold ACN (-20°C) at a 1:3 (Sample:ACN) ratio. The low temperature kinetically hinders oxidation.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
Transfer & Storage: Transfer the supernatant to silanized amber glass vials. Keep the autosampler strictly at 4°C.
Self-Validation Check (System Suitability Blank): Inject a blank solvent spiked only with your internal standard. If you detect a mass shift corresponding to a hydrazone (+12 Da for formaldehyde adduct, +40 Da for acetone adduct), your solvents or environment are contaminated with carbonyls.
Phase 2: Chromatographic Separation (Causality: Overcoming Polarity and Salt Effects)
Due to the extreme polarity of the hydrazinylmethyl group, C18 columns result in void volume elution. We utilize a2 approach, which provides superior retention for polar hydrazines[2].
Column: ZIC-HILIC (100 x 2.1 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The ammonium formate acts as a volatile buffer to displace the hydrochloride counter-ion, preventing localized Cl- ion suppression in the MS source.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.3 mL/min.
Self-Validation Check (Post-Column Infusion): Continuously infuse the pure analyte post-column while injecting a blank matrix containing the hydrochloride salt. A steady MS signal without a "dip" at the void volume confirms that the ammonium formate buffer has successfully neutralized chloride-induced ion suppression.
Phase 3: Mass Spectrometry (ESI+)
Ionization: Positive Electrospray Ionization (ESI+). The basic hydrazine nitrogen readily accepts a proton, yielding an intense [M+H]+ at m/z 139.1.
Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.
Part 3: Quantitative Data Summaries
Table 1: Optimized ZIC-HILIC Gradient Profile
Note: HILIC gradients run opposite to reversed-phase; we start with high organic content to promote retention.
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Aqueous Buffer)
% Mobile Phase B (Organic)
0.0
0.3
5
95
1.0
0.3
5
95
5.0
0.3
40
60
6.0
0.3
40
60
6.1
0.3
5
95
10.0
0.3
5
95
Table 2: Recommended MS/MS MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Structural Rationale
2-(Hydrazinylmethyl)phenol
139.1
121.1
15
Loss of H₂O (-18 Da) from the phenol group
2-(Hydrazinylmethyl)phenol
139.1
107.1
20
Loss of hydrazine (-32 Da)
Part 4: Troubleshooting Guide & FAQs
Q1: My analyte peak is broadening or splitting. What is the root cause?A1: Peak splitting in HILIC often occurs when the sample diluent contains too much water. Because HILIC relies on a water-enriched layer on the stationary phase, injecting a highly aqueous sample physically disrupts this layer.
Solution: Ensure your final sample extract contains at least 75% ACN before injection. If necessary, dilute your aqueous extract with pure ACN prior to loading it into the autosampler.
Q2: I am seeing a massive signal drop-off over time while samples sit in the autosampler. How do I stabilize the signal?A2: This is a classic symptom of chemical interference. Aromatic hydrazines are highly reactive and will scavenge 3 to form hydrazones[3].
Solution: Verify that your autosampler is chilled to 4°C. Additionally, audit your laboratory environment; airborne volatile organic compounds (VOCs) from nearby acetone or formaldehyde use can dissolve directly into your sample vials through the septa.
Q3: Why is the MS signal intensity erratic, even with a stable internal standard?A3: Erratic signaling with hydrochloride salts is usually caused by insufficient buffering. When the HCl salt dissociates, the chloride ions compete for charge droplets in the ESI source, causing ion suppression.
Solution: Increase the Ammonium Formate concentration in Mobile Phase A to 15 mM to ensure complete displacement of the chloride ions during the chromatographic run.
Part 5: References
1.[2] Direct determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine by zwitterionic hydrophilic interaction liquid chromatography with amperometric detection. Taylor & Francis.2
2.[3] Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. ResearchGate. 3
3.[1] Discovery of Potent and Selective Inhibitors against Protein-Derived Electrophilic Cofactors. Journal of the American Chemical Society. 1
A Comparative Guide to Validating the Chemical Purity of 2-(Hydrazinylmethyl)phenol;hydrochloride via HPLC
A Senior Application Scientist's Perspective on Method Development, Validation, and Orthogonal Cross-Verification for a Critical Pharmaceutical Intermediate In the landscape of drug discovery and development, the purity...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Method Development, Validation, and Orthogonal Cross-Verification for a Critical Pharmaceutical Intermediate
In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-(Hydrazinylmethyl)phenol;hydrochloride, a versatile building block, ensuring its chemical integrity is paramount. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for its purity assessment. We will explore the rationale behind the analytical choices, present a detailed, self-validating experimental protocol, and compare HPLC with orthogonal analytical techniques, providing a comprehensive framework for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding 2-(Hydrazinylmethyl)phenol;hydrochloride
2-(Hydrazinylmethyl)phenol;hydrochloride possesses two key functional groups that dictate its analytical behavior: a phenolic hydroxyl group and a hydrazinyl group. The phenol moiety imparts UV absorptivity, making it amenable to HPLC with UV detection, while the polar and reactive hydrazine group can present chromatographic challenges, such as peak tailing and potential for on-column degradation.
Potential impurities in 2-(Hydrazinylmethyl)phenol;hydrochloride can arise from several sources:
Starting materials: Unreacted precursors from the synthesis.
By-products: Compounds formed from side reactions during synthesis.
Degradation products: Impurities formed upon exposure to stress conditions like acid, base, oxidation, heat, or light.
A robust purity method must be able to separate the main compound from all these potential impurities, a characteristic known as specificity or being "stability-indicating."
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For non-volatile and thermally labile compounds like 2-(Hydrazinylmethyl)phenol;hydrochloride, HPLC is the undisputed gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.
Rationale for Method Development
Our approach to developing an HPLC method is grounded in the physicochemical properties of the analyte. A reversed-phase C18 column is selected as the stationary phase due to its versatility and wide use in the pharmaceutical industry for separating moderately polar compounds. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol). The buffer, containing a mild acid like phosphoric acid or formic acid, serves to suppress the ionization of the phenolic hydroxyl group and the hydrazinyl group, leading to better peak shape and retention. A gradient elution will be employed to ensure the timely elution of any potential non-polar impurities while retaining the main, more polar analyte.
Experimental Protocol: A Stability-Indicating HPLC Method
This protocol is designed to be a self-validating system, incorporating forced degradation studies to ensure the method's specificity, as mandated by ICH Q1A(R2) guidelines.[1]
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
Parameter
Condition
Column
C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% B to 70% B over 20 minutes, then a 5-minute hold at 70% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
275 nm
Injection Volume
10 µL
Sample Preparation:
Dissolve 1 mg of 2-(Hydrazinylmethyl)phenol;hydrochloride in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
The Litmus Test: Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any degradation products formed can be adequately separated from the main peak.[1][2][3]
Experimental Protocol: Forced Degradation
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 80°C in a hot air oven for 48 hours. Dissolve in the mobile phase mixture for analysis.
Photolytic Degradation: Expose a solution of the sample to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the developed HPLC method is performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5]
Validation Parameters and Acceptance Criteria
Parameter
Procedure
Acceptance Criteria
Specificity
Analyze blank, placebo (if applicable), and stressed samples.
No interference at the retention time of the main peak. Peak purity of the main peak should pass.
Linearity
Analyze a minimum of five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Perform recovery studies by spiking a known amount of the sample into a placebo at three concentration levels (e.g., 80%, 100%, 120%).
Mean recovery between 98.0% and 102.0%.
Precision
- Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
Determined based on signal-to-noise ratio (typically 3:1).
The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ)
Determined based on signal-to-noise ratio (typically 10:1).
The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness
Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).
System suitability parameters remain within acceptable limits.
Orthogonal Verification: A Comparative Look at Alternative Techniques
While HPLC is the primary method of choice, employing orthogonal (independent) analytical techniques provides a more complete and confident assessment of purity. This comparative approach strengthens the overall validation package.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. However, for a polar and thermally labile compound like 2-(Hydrazinylmethyl)phenol;hydrochloride, derivatization is necessary to increase its volatility and thermal stability. This adds a layer of complexity to the sample preparation.
Comparison with HPLC:
Feature
HPLC
GC-MS
Applicability
Ideal for non-volatile and thermally labile compounds.
Suitable for volatile and thermally stable compounds (or those that can be derivatized).
Sample Preparation
Generally simpler, involves dissolution in a suitable solvent.
Often requires derivatization, which can be time-consuming.
Sensitivity
High, especially with UV or MS detectors.
Very high, particularly for trace-level volatile impurities.
Identification
Based on retention time and UV spectrum (with PDA). MS detector provides definitive identification.
Definitive identification based on mass spectral fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary analytical method for purity assessment. Its key advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for direct and accurate quantification without the need for identical reference standards for each impurity.
Comparison with HPLC:
Feature
HPLC
qNMR
Quantification
Relative quantification based on peak area percentage or against a reference standard.
Absolute quantification against a certified internal standard.
Impurity Standards
Requires reference standards for known impurities for accurate quantification.
Does not require reference standards for each impurity.
Structural Information
Limited to UV spectrum unless coupled with MS.
Provides detailed structural information of the main compound and impurities.
Throughput
High throughput, suitable for routine quality control.
Lower throughput, more suitable for primary characterization and reference standard qualification.
Visualizing the Workflow
To provide a clear overview of the validation process, the following diagrams illustrate the key experimental workflows and logical relationships.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship between HPLC and Orthogonal Techniques.
Conclusion: A Multi-faceted Approach to Ensuring Purity
Validating the chemical purity of a pharmaceutical intermediate like 2-(Hydrazinylmethyl)phenol;hydrochloride is a rigorous process that demands a deep understanding of the molecule's chemistry and a commitment to established regulatory guidelines. A well-developed, stability-indicating HPLC method serves as the backbone of this process, providing reliable and reproducible results for routine quality control. However, for the highest level of scientific integrity and confidence, this primary method should be complemented by orthogonal techniques such as GC-MS and qNMR. This multi-faceted approach ensures a comprehensive understanding of the impurity profile, ultimately safeguarding the quality and safety of the final drug product.
References
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). [Link]
USP General Chapter <621> Chromatography, United States Pharmacopeia. [Link]
Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]
Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences, 19(5), 789-800. [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. In Pharmaceutical Stress Testing (pp. 1-46). CRC Press.
Patel, V. R., & Desai, H. T. (2013). A developed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol.
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Bajaj, S., et al. (2007). Forced degradation studies—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 741-753.
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
Kanthale, R., et al. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Pharmaceutical Methods, 6(2). [Link]
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
A Senior Application Scientist's Guide to Cross-Validation of Mass Spectrometry Data for 2-(Hydrazinylmethyl)phenol;hydrochloride Standards
This guide provides a comprehensive framework for the cross-validation of mass spectrometry (MS) data for 2-(Hydrazinylmethyl)phenol;hydrochloride analytical standards. As a reactive phenolic hydrazine, this compound pre...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the cross-validation of mass spectrometry (MS) data for 2-(Hydrazinylmethyl)phenol;hydrochloride analytical standards. As a reactive phenolic hydrazine, this compound presents unique challenges in analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally similar compounds. We will delve into the theoretical underpinnings of its mass spectrometric behavior, propose a detailed workflow for method development and cross-validation, and compare potential analytical approaches.
Understanding the Analyte: 2-(Hydrazinylmethyl)phenol;hydrochloride
2-(Hydrazinylmethyl)phenol;hydrochloride (CAS: 2418694-19-4) is a molecule combining a phenolic ring with a reactive hydrazinylmethyl side chain.[1] This structure dictates its chemical properties and, consequently, the analytical strategies required for its accurate quantification. The hydrazine group is susceptible to oxidation and can react with carbonyl compounds, while the phenol group can undergo conjugation and other modifications. These characteristics necessitate careful consideration during sample preparation and analysis to ensure data integrity.
Due to the limited availability of public mass spectral data for this specific compound, we will draw upon data from its structural isomer, 3-(Hydrazinylmethyl)phenol, and established fragmentation patterns of phenols and hydrazines to propose a theoretical fragmentation pathway. This theoretical framework will serve as a foundational hypothesis for method development.
Proposed Mass Spectrometric Fragmentation Pathway
Based on the analysis of its structural isomer, 3-(Hydrazinylmethyl)phenol (CAS: 637-33-2), which shows prominent peaks at m/z 107, 138, and 108 in its GC-MS spectrum, we can infer a likely fragmentation pattern for the 2-isomer.[2] The molecular weight of the free base is 138.17 g/mol .
Table 1: Predicted Key Mass Fragments for 2-(Hydrazinylmethyl)phenol
m/z
Proposed Fragment
Rationale
138
[M]+•
Molecular ion of the free base.
107
[M - NHNH2]+
Loss of the hydrazine group, a common fragmentation pathway for hydrazines, leading to a stable benzyl-type cation.
108
[M - N2H2]+•
Loss of diazene from the molecular ion.
77
[C6H5]+
Phenyl cation, resulting from fragmentation of the aromatic ring.
The presence of the hydroxyl group on the phenol ring may also lead to characteristic losses of carbon monoxide (CO, 28 Da) and a formyl radical (HCO•, 29 Da) from the molecular ion or subsequent fragments, a known fragmentation pattern for phenols.
The Imperative of Derivatization for Robust Analysis
The inherent reactivity of the hydrazine moiety can lead to poor chromatographic peak shape, instability, and matrix effects.[3][4] To mitigate these issues and enhance analytical sensitivity and specificity, derivatization is a highly recommended, if not essential, step. Aldehydes, such as benzaldehyde or p-tolualdehyde, are common derivatizing agents that react with the hydrazine to form a stable hydrazone.[5][6][7]
This derivatization increases the molecular weight and hydrophobicity of the analyte, improving its retention on reverse-phase columns and often enhancing its ionization efficiency in the mass spectrometer.
Cross-Validation of Analytical Methods: A Step-by-Step Protocol
Cross-validation is critical when transferring an analytical method between instruments, laboratories, or even when a method is significantly modified. It ensures that the data generated is reproducible and reliable, a cornerstone of scientific integrity and regulatory compliance.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for the cross-validation of a quantitative LC-MS/MS method for 2-(Hydrazinylmethyl)phenol;hydrochloride, incorporating the crucial derivatization step.
2-(Hydrazinylmethyl)phenol;hydrochloride vs. Other Benzylhydrazine Derivatives: A Strategic Comparison in Drug Discovery
An In-Depth Comparative Guide for Drug Discovery Professionals Introduction: The Benzylhydrazine Scaffold as a Privileged Motif in Medicinal Chemistry The benzylhydrazine core is a versatile and highly valued scaffold in...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide for Drug Discovery Professionals
Introduction: The Benzylhydrazine Scaffold as a Privileged Motif in Medicinal Chemistry
The benzylhydrazine core is a versatile and highly valued scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidepressant, and antidiabetic properties.[1][2][3] This structural motif's success lies in its ability to be readily functionalized, allowing for the generation of large libraries of compounds with fine-tuned steric and electronic properties.[1] The hydrazine moiety (R-NH-NH-R') is a key pharmacophore, capable of forming hydrazones with carbonyls, participating in hydrogen bonding, and chelating metal ions, which often underpins the mechanism of action of these derivatives.
This guide provides a comparative analysis of a specific, yet lesser-explored derivative, 2-(Hydrazinylmethyl)phenol;hydrochloride, against more extensively studied classes of benzylhydrazine derivatives. We will delve into structure-activity relationships (SAR), mechanisms of action, and the experimental data that supports their therapeutic potential, offering a strategic perspective for researchers in the field.
Focus Molecule: 2-(Hydrazinylmethyl)phenol;hydrochloride - A Scaffold of Untapped Potential
2-(Hydrazinylmethyl)phenol;hydrochloride presents an intriguing chemical architecture. It combines the classic benzylhydrazine framework with a hydroxyl group on the phenyl ring in the ortho position. While extensive biological data on this specific hydrochloride salt is not widely published, its constituent parts suggest significant therapeutic promise. The phenol group is a known feature in compounds with antioxidant[4][5] and selective anticancer activities,[6][7] often acting as a critical hydrogen bond donor/acceptor in interactions with biological targets. Its strategic placement offers a unique vector for exploring new chemical space compared to unsubstituted or meta/para-substituted analogues.
A Comparative Analysis of Benzylhydrazine Derivatives
The true potential of 2-(Hydrazinylmethyl)phenol;hydrochloride can be understood by comparing it to its well-characterized cousins. The derivatization of the parent benzylhydrazine scaffold typically occurs at the terminal nitrogen, leading to several major classes of compounds with distinct biological profiles.
Caption: Major classes of benzylhydrazine derivatives in drug discovery.
Benzylhydrazones: The Prolific Workhorses
Perhaps the most studied class, benzylidene hydrazones are typically synthesized via a condensation reaction between a benzylhydrazine and an aldehyde or ketone.[8][9] This reaction creates an azomethine group (-N=CH-), which significantly influences the molecule's conformation and biological activity.
Anticancer Activity: Many benzylidene hydrazone derivatives exhibit potent cytotoxicity against various cancer cell lines.[9][10] For example, indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[] The 3,4,5-trimethoxyphenyl moiety, when incorporated into a hydrazone structure, is a known pharmacophore for inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]
Antimicrobial Activity: Guanidine and aminoguanidine hydrazone derivatives of benzylhydrazine have shown potent inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with MIC values in the low µg/mL range.[12]
Antidiabetic Activity: Certain benzylidenehydrazine derivatives have emerged as effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, with some compounds showing significantly greater potency than the standard drug, acarbose.[13]
Acylhydrazides: The Multi-Target Agents
Acylhydrazides, which include benzoylhydrazides, feature an amide linkage that enhances their structural rigidity and hydrogen bonding capacity. This class has garnered attention for its ability to inhibit multiple targets.
Enzyme Inhibition: 1,2-Dibenzoylhydrazine (DBH) has been identified as a multi-target inhibitor, showing potential against urease and HIV-1 integrase.[1][14] The introduction of a benzyl group can alter lipophilicity and steric profile, enabling the development of derivatives with fine-tuned activities.[1]
Anticancer Activity: Salicylaldehyde benzoylhydrazones (which, like our focus molecule, contain a phenolic hydroxyl group) have demonstrated remarkable antileukemic activity and selectivity, showing no toxicity to normal cell lines.[6] Their mechanism is thought to involve the inhibition of kinases like c-Abl.[6]
Other Ring-Substituted Derivatives: Tuning for Potency and Selectivity
The nature and position of substituents on the benzyl ring play a critical role in modulating the pharmacodynamic and pharmacokinetic properties of these derivatives.
Electron-Withdrawing vs. Donating Groups: The presence of halogens (Cl, F) or nitro groups often enhances anticancer or antimicrobial activity.[9][12][15] Conversely, electron-donating groups like methoxy (-OCH3) are prevalent in potent tubulin inhibitors.[8]
Positional Isomerism: The position of substituents matters. For instance, in a study of α‐amylase inhibitors, meta-substituted and di-halogenated benzylidenehydrazine derivatives showed superior activity.[13] The ortho-hydroxyl group in 2-(hydrazinylmethyl)phenol is unique in its potential to form intramolecular hydrogen bonds with the hydrazine moiety, which could pre-organize the molecule for optimal binding to a target protein.
Quantitative Comparison of Biological Activity
The following table summarizes representative data from the literature, highlighting the potency of various benzylhydrazine derivatives across different therapeutic areas.
Note: This table is a curated summary of representative data and not an exhaustive list.
Mechanisms of Action: From Enzyme Inhibition to Apoptosis
The diverse bioactivities of benzylhydrazine derivatives stem from multiple mechanisms of action. A common pathway for anticancer derivatives is the induction of apoptosis, or programmed cell death.
Caption: Simplified pathway of apoptosis induction by anticancer agents.
Many benzylhydrazine derivatives exert their effects by inhibiting tubulin polymerization or specific kinases, which triggers downstream signaling that activates initiator caspases (like caspase-9) and subsequently executioner caspases (like caspase-3), culminating in cell death.[8][16] Others act as monoamine oxidase (MAO) inhibitors, which increases the levels of neurotransmitters like serotonin and dopamine, explaining their antidepressant effects.[2]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research, we provide standardized protocols for the synthesis and evaluation of these promising compounds.
Protocol 1: Synthesis of a Benzylidene Hydrazone Derivative
This protocol describes a general method for the condensation reaction to form a hydrazone, a cornerstone of this chemical class.
Causality Statement: This is a classic Schiff base condensation. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbon even more electrophilic and accelerating the reaction.[8][9]
Dissolve the benzylhydrazine derivative (1 eq.) in ethanol in a round-bottom flask.
Add the aromatic aldehyde (1 eq.) to the solution.
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-8 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid with cold ethanol to remove any unreacted starting materials.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric, cell-based assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Causality Statement: This assay is self-validating because its principle is based on a functional cellular process. Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.[8][15]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Procedure:
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in complete cell culture medium.
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.
Incubation: Incubate the plates for 24-72 hours in a CO₂ incubator (37°C, 5% CO₂).
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
Data Acquisition: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[8]
Conclusion and Future Perspectives
The benzylhydrazine scaffold is a proven platform for the discovery of potent therapeutic agents. While extensive research has focused on benzylidene hydrazones and acylhydrazides, demonstrating remarkable efficacy in anticancer, antimicrobial, and antidiabetic models, significant opportunities remain for exploring novel substitution patterns.
2-(Hydrazinylmethyl)phenol;hydrochloride stands out as a promising, yet under-investigated, starting point. The presence of the ortho-hydroxyl group offers a unique handle for intramolecular interactions and specific hydrogen bonding with biological targets, potentially leading to compounds with novel mechanisms of action or improved selectivity profiles. Future research should focus on:
Systematic Derivatization: Synthesizing a library of hydrazone and acylhydrazide derivatives of 2-(Hydrazinylmethyl)phenol to probe its SAR.
Broad Biological Screening: Evaluating these new derivatives against a wide panel of targets, including cancer cell lines, bacterial and fungal strains, and key metabolic enzymes.
Mechanistic Studies: Elucidating the mechanism of action for any hit compounds to understand how the ortho-phenol moiety contributes to their biological activity.
By leveraging the established knowledge of the broader benzylhydrazine class and applying it to novel scaffolds like 2-(Hydrazinylmethyl)phenol, the drug discovery community can continue to unlock the full therapeutic potential of these versatile molecules.
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A Comparative Guide to the In Vitro Cytotoxicity Assessment of 2-(Hydrazinylmethyl)phenol;hydrochloride
This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 2-(Hydrazinylmethyl)phenol;hydrochloride. We will explore the rationale behind selecting appropriate controls, detail robust exper...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 2-(Hydrazinylmethyl)phenol;hydrochloride. We will explore the rationale behind selecting appropriate controls, detail robust experimental methodologies, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological screening and compound characterization.
Introduction: Contextualizing the Compound
2-(Hydrazinylmethyl)phenol;hydrochloride is a chemical entity featuring two key functional groups: a phenol ring and a hydrazine moiety. Both groups are associated with distinct biological and toxicological activities. Phenolic compounds are known to exhibit a range of effects, from antioxidant to cytotoxic, often depending on the number and position of hydroxyl groups and other substituents on the aromatic ring.[1][2] Their cytotoxicity can be influenced by their stability and potential to auto-oxidize in culture media.[3]
The hydrazine group is found in various pharmaceuticals and industrial chemicals and is recognized for its potential to induce a variety of toxic insults, including oxidative stress.[4] The biotransformation of hydrazine derivatives can lead to the formation of reactive free radical species, which may contribute significantly to their cytotoxicity by depleting cellular antioxidants like glutathione and damaging critical biomolecules such as DNA.[4]
Given this background, a rigorous assessment of the in vitro cytotoxicity of 2-(Hydrazinylmethyl)phenol;hydrochloride is essential to understand its potential biological impact. This guide outlines a comparative approach, benchmarking the test compound against well-characterized positive controls to provide a meaningful context for the experimental results.
The Foundation of a Robust Study: Selection of Controls
The choice of controls is paramount for a self-validating and interpretable cytotoxicity study.[5] The controls establish the dynamic range of the assay and provide mechanistic benchmarks against which the test compound can be compared.
Vehicle Control (Negative Control): This consists of the cell culture medium containing the solvent used to dissolve the test compound (e.g., ≤0.5% Dimethyl Sulfoxide, DMSO). Its purpose is to ensure that the solvent itself does not contribute to any observed cytotoxicity.
Positive Controls: We recommend using at least two positive controls with distinct and well-understood mechanisms of action. This allows for a more nuanced interpretation of the test compound's effects.
Doxorubicin: A widely used anthracycline chemotherapeutic agent.[6] Its primary cytotoxic mechanisms involve intercalating into DNA to inhibit topoisomerase II and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[6][7] Doxorubicin serves as a benchmark for compounds that induce cytotoxicity through genotoxic and oxidative stress pathways.
Staurosporine: A potent, albeit non-selective, protein kinase inhibitor isolated from Streptomyces bacteria.[8] It is a classic inducer of apoptosis in a wide range of cell lines by inhibiting protein kinase C (PKC) and other kinases, which disrupts cell cycle progression and activates intrinsic apoptotic pathways.[8][9][10] It serves as a benchmark for compounds that trigger programmed cell death via kinase inhibition.
Experimental Design: A Dual-Assay Approach
To gain a comprehensive understanding of a compound's cytotoxic profile, it is advisable to employ multiple assays that measure different cellular parameters.[11] Relying on a single assay can be misleading; for instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity.[12] We will detail a dual-assay approach using the MTT and LDH assays.
Cell Line Selection: The choice of cell line should be relevant to the intended application or potential target organ of toxicity. For general screening, a commonly used and well-characterized cell line such as HeLa (human cervical adenocarcinoma) is appropriate. For investigating potential hepatotoxicity, a liver-derived cell line like HepG2 would be a more targeted choice, especially considering the liver's role in hydrazine metabolism.[4]
Workflow Overview: The general experimental process involves cell seeding, compound treatment, and subsequent analysis using cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are standardized procedures for conducting MTT and LDH cytotoxicity assays in a 96-well plate format.
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[13][14] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Seed cells (e.g., HeLa) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]
Compound Preparation: Prepare a 2X concentrated stock of each compound (2-(Hydrazinylmethyl)phenol;hydrochloride, Doxorubicin, Staurosporine, and vehicle) in culture medium from a primary stock (e.g., in DMSO). Perform serial dilutions to create a range of 2X concentrations.
Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the appropriate 2X compound dilutions to the cells, resulting in a 1X final concentration. Include wells for vehicle control and untreated cells. A minimum of three replicates should be used for each condition.[16]
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well. Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Calculation: Calculate cell viability as follows:
% Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] x 100
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[17][18]
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to set up three additional control wells for each condition:
Spontaneous LDH Release: Vehicle-treated cells to measure background LDH release.
Maximum LDH Release: Vehicle-treated cells to which a lysis buffer (e.g., 10X Lysis Buffer provided in kits) is added 45 minutes before the end of incubation.[18] This determines the maximum possible LDH release.[19]
Medium Background: Culture medium without cells to control for LDH present in the serum.[18]
Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well containing the supernatant.[18]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, LDH will catalyze a reaction that results in a colored formazan product.[18]
Stop Reaction: Add 50 µL of the Stop Solution to each well.
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]
Calculation: First, correct the absorbance readings by subtracting the 680 nm value from the 490 nm value. Then, calculate cytotoxicity as follows:
Quantitative data should be summarized in a clear, tabular format to facilitate comparison. The primary endpoint for dose-dependent cytotoxicity is the IC₅₀ value, which represents the concentration of a compound that inhibits 50% of the cell population's response (e.g., viability or growth).
Table 1: Illustrative IC₅₀ Values (µM) for Test and Control Compounds on HeLa Cells after 48h Exposure
Compound
MTT Assay (Metabolic Activity) IC₅₀ [µM]
LDH Assay (Membrane Integrity) IC₅₀ [µM]
2-(Hydrazinylmethyl)phenol;HCl
45.2 ± 3.5
98.7 ± 6.1
Doxorubicin (Positive Control)
0.8 ± 0.1
1.5 ± 0.2
Staurosporine (Positive Control)
0.05 ± 0.008
0.12 ± 0.015
Vehicle Control (0.5% DMSO)
> 1000
> 1000
Note: The data presented for 2-(Hydrazinylmethyl)phenol;hydrochloride is hypothetical and for illustrative purposes only.
Interpreting the Results:
Potency: Based on the illustrative data, both Doxorubicin and Staurosporine are significantly more potent cytotoxic agents than 2-(Hydrazinylmethyl)phenol;hydrochloride, with IC₅₀ values in the sub-micromolar to low micromolar range.
Discrepancy Between Assays: The hypothetical data shows a notable difference between the MTT and LDH IC₅₀ values for all compounds. The IC₅₀ from the MTT assay is consistently lower than that from the LDH assay. This is a common finding and suggests that the compounds induce metabolic impairment and a reduction in cell proliferation at lower concentrations before causing outright loss of membrane integrity and cell lysis.[12]
Potential Mechanism: The cytotoxicity of hydrazine derivatives is often linked to oxidative stress.[4] This could lead to mitochondrial dysfunction, which would be detected early by the MTT assay. The subsequent loss of membrane integrity, measured by the LDH assay, would occur later as the cells undergo necrosis or late-stage apoptosis.
Caption: Potential cytotoxic mechanisms and their measurable outcomes.
Conclusion and Future Directions
This guide provides a robust, dual-assay framework for the initial in vitro cytotoxicity screening of 2-(Hydrazinylmethyl)phenol;hydrochloride. By comparing it to well-defined positive controls like Doxorubicin and Staurosporine, researchers can determine its relative potency and gain preliminary insights into its potential mechanism of action.
The illustrative data suggests that 2-(Hydrazinylmethyl)phenol;hydrochloride exhibits moderate cytotoxicity, likely impacting cellular metabolism before causing complete cell lysis. To further elucidate its mechanism, subsequent studies are recommended, including:
Apoptosis vs. Necrosis Assays: Using Annexin V and Propidium Iodide staining with flow cytometry to distinguish between different modes of cell death.
Reactive Oxygen Species (ROS) Measurement: Employing fluorescent probes like DCFDA to directly measure intracellular ROS production.
Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.
By following a structured, multi-faceted approach, researchers can generate reliable and comprehensive data to accurately characterize the toxicological profile of novel chemical entities.
References
ResearchGate. (n.d.). In-vitro cytotoxicity (IC50) of compound 5c and staurosporine on WI-38 human cell line. [Image].
Clynes, M., & Wallace, R. (n.d.). Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines. PMC. Retrieved from [Link]
Kalyanaraman, B., & Sinha, B. K. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. In-depth article. Retrieved from [Link]
Janko, C., et al. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. Retrieved from [Link]
Sloan, C. Q., & Rodriguez, Jr., C. O. (2018). In vitro effects of doxorubicin and tetrathiomolybdate on canine hemangiosarcoma cells. American Journal of Veterinary Research, 79(2), 220-226.
Chae, H. J., et al. (2009). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. Retrieved from [Link]
Molecular Devices. (2026, March 1). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]
del Campo, J., et al. (2019). Staurosporine from Streptomyces sanyensis activates Programmed Cell Death in Acanthamoeba via the mitochondrial pathway and presents low in vitro cytotoxicity levels in a macrophage cell line. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Cytotoxicity effects of hydrazones and sulfonyl hydrazones against... [Image]. Retrieved from [Link]
Zavisova, V., et al. (n.d.). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. PMC. Retrieved from [Link]
AVESİS. (n.d.). Cytotoxicity of Hydrazones of Morpholine Bearing Mannich Bases Towards Huh7 and T47D Cell Lines and Their Effects on Mitochondrial Respiration. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
Anusandhanvallari. (2025, August 27). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link].
ResearchGate. (n.d.). The effects of staurosporine on apoptosis in in vitro SW 480 colorectal... [Image]. Retrieved from [Link]
ResearchGate. (n.d.). Cytotoxicity of hydrazine derivatives activated by HRP. [Image]. Retrieved from [Link]
da Silva, G. N., et al. (2024, February 13). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
ASH Publications. (2016, December 15). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Retrieved from [Link]
ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
Semantic Scholar. (n.d.). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Retrieved from [Link]
SciSpace. (n.d.). Toxicity of Some Phenolic Derivatives—In Vitro Studies. Retrieved from [Link]
Alliance. (n.d.). In Vitro Cytotoxicity Test. Retrieved from [Link]
Riss, T. L., & Moravec, R. A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]
G-Avramescu, E., et al. (n.d.). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PMC. Retrieved from [Link]
NextSDS. (n.d.). 2-(hydrazinylmethyl)phenol hydrochloride — Chemical Substance Information. Retrieved from [Link]
PMC. (n.d.). 2-(Hydrazonomethyl)phenol. Retrieved from [Link]
ResearchGate. (n.d.). Comparative cytotoxicity of phenols in vitro. Retrieved from [Link]
Escanero, J. F., et al. (n.d.). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC. Retrieved from [Link]
Chemicalize. (n.d.). 2-(Hydrazonomethyl)phenol | 3291-00-7. Retrieved from [Link]
Comprehensive Safety and Disposal Protocol for 2-(Hydrazinylmethyl)phenol Hydrochloride
Here is a comprehensive, scientifically grounded guide for the operational handling and disposal of 2-(Hydrazinylmethyl)phenol hydrochloride, designed for researchers and EHS (Environmental Health and Safety) professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, scientifically grounded guide for the operational handling and disposal of 2-(Hydrazinylmethyl)phenol hydrochloride, designed for researchers and EHS (Environmental Health and Safety) professionals.
As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of predictable chemical behaviors. 2-(Hydrazinylmethyl)phenol hydrochloride (CAS: 2418694-19-4) is a specialized building block frequently utilized in drug development and synthetic chemistry[1]. Because it contains both a reactive hydrazine moiety and a phenolic core, its disposal requires strict adherence to chemical compatibility and segregation principles.
Hazard Profile and Mechanistic Causality
To design a self-validating safety protocol, we must first understand the causality behind the compound's hazards. According to standardized safety data[1], this compound presents several acute risks:
Acute Toxicity (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes[1]. The hydrazine derivative can interfere with biological amine processing, necessitating strict barrier controls.
Irritation (H315, H319): The phenolic hydroxyl group and the hydrochloride salt nature make it a direct irritant to mucosal membranes and skin[1].
Chemical Reactivity (Causality): Hydrazine derivatives are inherently electron-rich reducing agents. If mixed with strong oxidizing agents (e.g., nitric acid, peroxides) in a waste stream, they can undergo rapid, highly exothermic redox reactions. Furthermore, as a hydrochloride salt, dissolution in water yields an acidic solution, dictating its placement in acidic, rather than neutral or basic, aqueous waste streams.
Quantitative Data & Operational Requirements
The following table summarizes the operational parameters required before initiating any experimental workflow or disposal procedure.
Dictates the need for comprehensive PPE and localized exhaust ventilation (fume hood).
Primary PPE
Nitrile gloves (double-gloved), chemical safety goggles, lab coat.
Prevents dermal absorption (H312) and ocular irritation (H319)[1].
Waste Segregation
Isolate from strong oxidizers, bases, and heavy metals.
Prevents exothermic redox reactions and catalytic decomposition of the hydrazine moiety.
Disposal Method
High-temperature incineration.
Ensures complete thermal destruction of the nitrogen-nitrogen bond and phenolic ring.
Waste Routing and Decision Logic
The following diagram illustrates the logical workflow for segregating and routing 2-(Hydrazinylmethyl)phenol hydrochloride waste.
Figure 1: Decision tree for the segregation and disposal of 2-(Hydrazinylmethyl)phenol HCl waste.
Step-by-Step Disposal Methodologies
Do not attempt to chemically neutralize hydrazine derivatives in a standard laboratory setting unless specifically validated by your institution's EHS department, as incomplete oxidation can yield toxic byproducts. Rely on segregation and professional incineration.
Protocol A: Solid Waste Disposal
Collection: Sweep or transfer any residual solid powder using an antistatic spatula. Do not use compressed air or dry sweeping methods that could aerosolize the powder (mitigating H332 inhalation risk)[1].
Primary Containment: Place the solid waste, along with any contaminated weighing paper or disposable spatulas, into a chemically compatible primary container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle).
Labeling: Affix a hazardous waste label immediately. Explicitly list "2-(Hydrazinylmethyl)phenol hydrochloride" and check the boxes for "Toxic" and "Irritant".
Secondary Containment: Store the sealed primary container in a designated solid hazardous waste accumulation area, strictly segregated from oxidizing solids (e.g., nitrates, permanganates).
Protocol B: Liquid Waste Segregation
Aqueous Waste: If the compound is dissolved in water, the resulting solution will be acidic due to the hydrochloride salt.
Action: Route this to your laboratory's "Aqueous Acidic Waste" carboy. Do not mix with cyanide-containing or sulfide-containing aqueous waste, as the acidity could trigger the release of toxic gases.
Organic Waste: If dissolved in organic solvents during synthesis or extraction:
Action: Determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, ethyl acetate).
Action: Pour the liquid into the respective organic waste carboy. Ensure the carboy is fitted with a vented cap to prevent pressure buildup from unintended slow reactions.
Protocol C: Minor Spill Decontamination Workflow
Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered or local exhaust is maximized.
Contain: For a solid spill, lightly mist the powder with a compatible solvent (e.g., water or isopropanol) only if it will not spread the contamination, to prevent dust aerosolization. For a liquid spill, encircle the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use sawdust or paper towels for concentrated spills, as the reducing nature of the hydrazine could interact with organic combustibles.
Collect: Use a plastic scoop to collect the absorbent material and transfer it to an HDPE solid waste container.
Decontaminate: Wash the spill surface with a mild detergent and water solution. Collect the washings as aqueous hazardous waste.
References
NextSDS. (n.d.). 2-(hydrazinylmethyl)phenol hydrochloride — Chemical Substance Information.